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Dodecyl hydrogen sulfate; sodium

Cat. No.: B132763
CAS No.: 155614-07-6
M. Wt: 289.39 g/mol
InChI Key: FMWAXKQEIXRUTI-UHFFFAOYSA-N
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Description

Overview of Dodecyl Hydrogen Sulfate (B86663); Sodium as a Scientific Research Compound

Dodecyl hydrogen sulfate; sodium, commonly known as sodium dodecyl sulfate (SDS) or sodium lauryl sulfate (SLS), is an organic compound with the chemical formula CH₃(CH₂)₁₁OSO₃Na. wikipedia.org It is classified as an anionic surfactant and is a sodium salt of a 12-carbon organosulfate. wikipedia.orgatamanchemicals.com Its structure consists of a 12-carbon tail, which is hydrophobic, attached to a polar sulfate "headgroup," which is hydrophilic. wikipedia.orgatamanchemicals.com This amphiphilic nature, possessing both water-avoiding and water-loving properties, allows it to form micelles and makes it a highly effective detergent. wikipedia.orgsciencemadness.org In the realm of scientific research, SDS is a fundamental and widely utilized compound, available commercially in various forms including powder, pellets, and aqueous solutions of differing concentrations. wikipedia.orgresearchgate.net It is particularly recognized for its role as a detergent in cleaning protocols, for lysing cells during DNA and RNA extraction, and most notably, for denaturing proteins in preparation for electrophoresis. wikipedia.orgmclab.comsdlookchem.com

Historical Context of this compound in Scientific Disciplines

The application of sodium dodecyl sulfate in scientific research has a significant history, particularly in the field of biochemistry. While it has been used in various cleaning and hygiene products for a considerable time, its introduction into the laboratory was a pivotal development. wikipedia.org The most prominent historical milestone is its incorporation into the technique of polyacrylamide gel electrophoresis (PAGE), leading to the development of SDS-PAGE. rsc.org This technique, which allows for the separation of proteins based on their molecular weight, revolutionized the study of proteins. youtube.comnih.gov Before the advent of SDS-PAGE, separating proteins was a more complex and less reliable process. The use of SDS to denature proteins and impart a uniform negative charge was a critical innovation that simplified and standardized protein analysis. nih.govbiocyclopedia.com

Significance of this compound in Contemporary Research

In modern scientific research, sodium dodecyl sulfate continues to be an indispensable tool across various disciplines, including biochemistry, molecular biology, and biotechnology. researchgate.netrroij.com Its most widespread and critical application remains in proteomics, specifically in the SDS-PAGE technique, for the analysis and purification of proteins. rroij.comnih.gov The ability of SDS to denature proteins and eliminate the influence of their native charge allows for accurate molecular weight determination. nih.govbiocyclopedia.com

Furthermore, SDS is a key component in cell lysis buffers used for extracting DNA, RNA, and proteins from cells. wikipedia.orgmclab.comsdlookchem.com It effectively disrupts cell membranes and denatures proteins, including enzymes like nucleases that could degrade the genetic material being isolated. wikipedia.orgmagen-tec.com The study of micelle formation using SDS is another active area of research, providing insights into the self-assembly of surfactant molecules. tandfonline.comumn.edu These studies are relevant to various fields, including drug delivery and material science. Research also explores its potential as a microbicide against various viruses. wikipedia.org

Scope and Objectives of Research on this compound

Current research involving sodium dodecyl sulfate is multifaceted, with objectives ranging from optimizing existing laboratory techniques to exploring novel applications. A primary objective is the continued refinement of proteomic workflows. This includes developing more efficient methods for removing SDS from samples after electrophoresis, as it can interfere with subsequent analysis techniques like mass spectrometry. nih.gov

Another significant research focus is the investigation of the interactions between SDS and proteins at a molecular level. nih.gov Understanding the precise mechanisms of SDS-induced protein unfolding can provide valuable insights into protein folding and stability. nih.gov Furthermore, the behavior of SDS micelles, including their structure and how they are affected by different conditions like temperature and the presence of electrolytes, is a key area of study. tandfonline.comumn.eduresearchgate.net This research aims to harness the properties of micelles for applications such as the solubilization of membrane proteins and the development of novel drug delivery systems. nih.gov There is also ongoing research into the use of SDS in greener chemical synthesis, for example, as a catalyst in aqueous media. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26NaO4S B132763 Dodecyl hydrogen sulfate; sodium CAS No. 155614-07-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWAXKQEIXRUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90422671
Record name Sodium dodecyl sulfate-1-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151-21-3, 155614-07-6
Record name Sodium dodecyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodium dodecyl sulfate-1-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90422671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Manufacturing Processes of Dodecyl Hydrogen Sulfate; Sodium

Industrial Synthesis Pathways

The industrial production of sodium dodecyl sulfate (B86663) is dominated by continuous processes designed for high-volume output. These methods prioritize efficiency, yield, and cost-effectiveness. The primary routes involve the sulfation of dodecyl alcohol using potent sulfating agents, followed by a neutralization step. google.comresearchgate.net Lauryl alcohol, which can be sourced from petrochemicals or renewable oleochemicals like palm or coconut oil, serves as the initial reactant. researchgate.netwikipedia.org

A prevalent industrial method for synthesizing SDS involves the reaction of dodecyl alcohol with sulfur trioxide (SO₃). wikipedia.orggoogle.com This reaction is highly exothermic and rapid, necessitating careful control of reaction conditions to prevent charring and the formation of impurities. google.com To manage the reactivity of sulfur trioxide, it is often diluted with an inert gas like dry air or nitrogen. google.com

The reaction mechanism can proceed through the initial formation of a pyrosulfate intermediate. wikipedia.org The process involves bringing the reactants together quickly, with the liquid alcohol typically in large excess relative to the quantity of sulfur trioxide being introduced. google.com This method is advantageous as it does not produce water as a byproduct, and the amount of sulfating agent required can be close to the theoretical stoichiometric amount, resulting in less waste acid. alfa-chemistry.com

Table 1: Key Parameters for Sulfation with Sulfur Trioxide

Parameter Value/Condition Source
Reactants Dodecyl alcohol, Sulfur trioxide wikipedia.org
Diluent for SO₃ Dry air, nitrogen, or other inert gas google.com
Key Feature Reaction is rapid and highly exothermic google.com

Another significant industrial pathway for producing SDS is the sulfation of dodecyl alcohol with chlorosulfuric acid (ClSO₃H). google.comwikipedia.org This reaction is also highly exothermic and requires careful temperature control to prevent product degradation and discoloration. google.com The process yields dodecyl hydrogen sulfate and hydrogen chloride (HCl) gas as a byproduct. google.com

To ensure a high-quality product with low levels of unsulfated material and improved color, it is critical to manage the reaction time, which can be as short as 1 to 30 seconds in a continuous reactor. google.com The process involves intimately mixing the chlorosulfuric acid and the alcohol, often by adding the acid to the alcohol. google.com The resulting dodecyl hydrogen sulfate must then be separated from the evolved hydrogen chloride gas before neutralization. google.com

Table 2: Industrial Sulfation Process Comparison

Feature Sulfation with Sulfur Trioxide Sulfation with Chlorosulfuric Acid Source
Primary Reactant Dodecyl Alcohol Dodecyl Alcohol wikipedia.org
Sulfating Agent SO₃ ClSO₃H wikipedia.org
Byproduct (minimal) Hydrogen Chloride (HCl) google.com

| Process Control | Requires dilution of SO₃ and rapid mixing | Requires careful temperature control and management of HCl byproduct | google.comgoogle.com |

Following the sulfation stage, the resulting acidic intermediate, dodecyl hydrogen sulfate, is neutralized to form the stable sodium salt. google.comresearchgate.net The most common neutralizing agent used in industrial processes is an alkali, typically a sodium hydroxide (B78521) (NaOH) solution. google.comgoogle.com Sodium carbonate can also be used for this purpose. chemicalbook.com

The neutralization reaction is carried out until the pH of the mixture is adjusted to a neutral or slightly alkaline range (pH 7-8). alfa-chemistry.com This step converts the dodecyl hydrogen sulfate into sodium dodecyl sulfate. google.com The final product is then typically subjected to further processing steps such as concentration and drying to obtain the solid, high-purity SDS. google.comgoogle.comwipo.int

Laboratory-Scale Synthetic Approaches

In a laboratory setting, the synthesis of sodium dodecyl sulfate can be approached with methods that allow for greater control over product purity and structure, including the formation of specific crystalline hydrate (B1144303) forms.

A common laboratory-scale synthesis of SDS involves a two-step process: esterification (also referred to as sulfonation) followed by saponification. nih.govacs.org In the first step, dodecanol (B89629) is reacted with sulfuric acid (H₂SO₄) to form dodecyl sulfate. nih.govacs.org This esterification reaction is exothermic, and the sulfuric acid is typically added slowly to the alcohol at an elevated temperature (e.g., 75°C) to prevent unwanted decomposition. nih.govacs.org An excess of sulfuric acid is often used to drive the reaction. acs.org

In the second step, the dodecyl sulfate is converted to sodium dodecyl sulfate via saponification using an aqueous solution of sodium hydroxide (NaOH). nih.govacs.org During the addition of NaOH, the product begins to precipitate, forming a thick slurry. acs.org A side reaction can occur where residual sulfuric acid from the first step reacts with the sodium hydroxide, producing sodium sulfate as an unwanted byproduct. acs.org

Scheme 1: Synthesis of SDS via Esterification and Saponification. nih.govacs.org

Esterification: Dodecanol + H₂SO₄ → Dodecyl sulfate + H₂O

Saponification: Dodecyl sulfate + NaOH → Sodium dodecyl sulfate + H₂O

Side Reaction: H₂SO₄ (excess) + 2NaOH → Sodium sulfate + 2H₂O

Recent research has focused on developing controlled crystallization processes to produce specific hydrate forms of SDS, which can influence the material's physical properties. nih.govresearchgate.net A novel tetrahydrate form of SDS has been discovered and synthesized through a process that combines antisolvent addition with cooling. nih.govnih.gov

This method deviates from traditional aqueous crystallization by introducing a water-miscible organic solvent, known as an antisolvent, to the reaction mixture. nih.gov For instance, after the synthesis of SDS via esterification and saponification, a solvent like acetone (B3395972) can be added to the reaction solution. nih.govresearchgate.net This addition selectively precipitates the sodium sulfate byproduct, which can then be removed by filtration. nih.govacs.org

The desired novel hydrate form of SDS is then crystallized from the filtered mother liquor by cooling it to a lower temperature (e.g., 5°C) and aging it for a period to allow for preferential crystal growth. nih.govresearchgate.netacs.org Another approach involves dissolving SDS in an aqueous solution and adding an antisolvent like acetonitrile (B52724), followed by cooling, to produce needle-shaped crystals of the novel hydrate. nih.govacs.orgnih.gov

Table 3: Parameters for Novel SDS Hydrate Crystallization

Parameter Description Example Source
Crystallization Method Antisolvent addition coupled with cooling Use of acetone or acetonitrile as antisolvent, followed by cooling to ~5°C nih.govresearchgate.net
Antisolvent Function To selectively precipitate byproducts (e.g., sodium sulfate) and induce crystallization of the desired SDS form Four-part addition of acetone to separate sodium sulfate from the mother liquor nih.govacs.org
Product Novel SDS hydrate form (e.g., tetrahydrate) Needle-shaped crystals nih.govnih.gov

| Aging | Isothermal holding to promote crystal growth and narrow particle size distribution | Aging at 5°C for 8 hours | researchgate.net |

Novel Hydrate Form Crystallization Processes

Cooling Crystallization Techniques

Cooling crystallization is a method used to produce sodium dodecyl sulfate crystals from its micellar solutions by systematically lowering the temperature. The kinetics and resulting crystal morphology are significantly influenced by the cooling rate. acs.org Studies on 20% SDS-water solutions have shown that the cooling rate directly determines the dominant crystal shapes. acs.orgresearchgate.net

Key findings from cooling crystallization studies include:

Morphology Control: At very low cooling rates (e.g., 0.1 °C/min), platelet-shaped crystals of SDS monohydrate are predominantly formed. acs.orgresearchgate.net Conversely, high cooling rates (e.g., 50 °C/min) lead to the formation of needle-shaped crystals, identified as SDS hemihydrate. acs.orgresearchgate.net

Influence of Additives: The introduction of structurally similar additives, such as dodecyl sulfates with different counterions (e.g., from Group 1 and 2 metals), can either promote or inhibit the crystallization process even at low concentrations. rsc.org These additives can be integrated into the SDS crystals, leading to morphological changes like the formation of hexagonal and oval-shaped crystals. rsc.org

Table 1: Effect of Cooling Rate on SDS Crystal Morphology

Cooling Rate (°C/min) Dominant Crystal Morphology Reference
Low (e.g., 0.1) Platelets acs.org
High (e.g., 50) Needles acs.org
Intermediate (0.5, 1.0) Nontrivial deviations and mixed morphologies acs.org
Antisolvent Crystallization Methods

Antisolvent crystallization is a technique where a solvent in which the solute is poorly soluble (the antisolvent) is added to a solution, reducing the solute's solubility and inducing precipitation. wikipedia.org This method is often used in conjunction with other techniques like cooling to control the crystallization of SDS. nih.govnih.gov

For aqueous solutions of SDS, water-miscible organic solvents are typically used as antisolvents. nih.gov A study demonstrated that for a 20 wt % aqueous SDS solution, the addition of antisolvents like THF, acetone, 1,4-dioxane, IPA, or acetonitrile (ACN) alone, even at a 1:10 volume ratio, was insufficient to induce crystallization. nih.govacs.org However, when coupled with cooling the mixed solution to around 5 °C, crystallization was successfully induced by acetone and ACN. nih.govacs.org

A reproducible protocol for producing a specific hydrate, SDS·1/8 hydrate, combines evaporation, antisolvent addition, and cooling crystallization. nih.govacs.orgresearchgate.net The process involves:

Concentrating an aqueous SDS solution by evaporation. nih.govacs.org

Adding an antisolvent, such as acetone, to the concentrated solution. nih.govacs.org In one process, acetone was added to a 60 wt % SDS coagel, transforming it into a clear, homogeneous solution suitable for controlled crystallization. nih.govresearchgate.net

Further addition of the antisolvent induces crystallization. nih.govresearchgate.net

The suspension is then cooled and aged to increase the yield and achieve a monodispersed particle size. nih.govacs.org

Table 2: Solvents Used in Antisolvent Crystallization of SDS

Antisolvent Coupled Method Result Reference
Acetone Cooling to ~5 °C Induced crystallization of SDS nih.govacs.org
Acetonitrile (ACN) Cooling to ~5 °C Induced crystallization of SDS nih.govacs.org
Acetone Evaporation & Cooling Production of stable SDS·1/8 hydrate crystals nih.govacs.orgresearchgate.net
THF, 1,4-dioxane, IPA Cooling to ~5 °C Failed to induce crystallization nih.govacs.org
Salting Out Procedures for Purification

Salting out is a purification technique that involves adding a high concentration of a salt to a solution to reduce the solubility of a target molecule, thereby causing it to precipitate. wikipedia.orglibretexts.org This method is effective because the added salt ions compete with the target molecules for interaction with the solvent molecules (water), effectively separating the solvent from the solute. wikipedia.orgacs.org

In the context of SDS synthesis, salting out is a common procedure to purify the product. acs.org After the sulfonation and neutralization steps, the reaction mixture often contains byproducts such as sodium sulfate, which is also highly soluble in water. nih.govacs.org Adding a salt like sodium chloride (NaCl) to the aqueous reaction solution can rapidly precipitate the SDS. acs.org The high concentration of Na⁺ and Cl⁻ ions binds to the polar water molecules, which reduces the solubility of SDS and causes it to precipitate out of the solution, often as large lumps that can be recovered by filtration. acs.org While effective for precipitation, salting out may also co-precipitate impurities, sometimes necessitating further purification steps like ion-exchange chromatography. wikipedia.org

Chemical Modification Strategies for Dodecyl Hydrogen Sulfate; Sodium Derivatives

Beyond its direct use, dodecyl hydrogen sulfate, sodium salt can serve as a starting material for the synthesis of modified surfactants with enhanced properties. Chemical modification strategies aim to alter the molecular structure of SDS to improve specific characteristics such as foaming stability, temperature resistance, or salt tolerance. One such strategy involves the use of the Mannich reaction.

Mannich Reaction for Modified this compound Synthesis

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In a typical Mannich reaction, an aldehyde, a primary or secondary amine, and a compound with an enolizable carbonyl group react to form a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. wikipedia.org

This reaction has been adapted to modify SDS. academie-sciences.fr In one study, modified sodium dodecyl sulfate surfactants (designated MSDS-1 and MSDS-2) were synthesized via a Mannich reaction using SDS, formaldehyde (B43269), and diethanolamine (B148213). academie-sciences.fr This modification resulted in surfactants with significantly improved foaming properties compared to the original SDS. academie-sciences.fr

Table 3: Comparison of Foaming Properties of SDS and its Mannich-Modified Derivatives

Surfactant (at 0.5% concentration) Initial Foam Volume (mL) Key Improved Properties Reference
SDS Not specified, but lower than modified versions Baseline academie-sciences.fr
MSDS-1 425 Improved temperature, salt, and methanol (B129727) resistance academie-sciences.fr
MSDS-2 435 Best anti-condensate oil performance academie-sciences.fr

Fundamental Physico Chemical Principles of Dodecyl Hydrogen Sulfate; Sodium

Amphiphilic Structure and Molecular Architecture

Sodium dodecyl sulfate (B86663) is an organic compound with the chemical formula CH₃(CH₂)₁₁OSO₃Na. wikipedia.org Its structure is characterized by a distinct dual nature, a hallmark of amphiphilic molecules. This architecture consists of two primary components: a long, hydrophobic hydrocarbon tail and a polar, hydrophilic headgroup. wikipedia.orgmdpi.com

The hydrophobic tail is a 12-carbon alkyl chain (dodecyl group), which is nonpolar and repels water. wikipedia.orgacs.org The hydrophilic headgroup is an anionic sulfate group (-OSO₃⁻) ionically bonded to a sodium cation (Na⁺). wikipedia.orgacs.org This polar headgroup readily interacts with water molecules through hydrogen bonding and ion-dipole interactions. nih.gov This molecular dichotomy, possessing both a water-fearing tail and a water-loving head, is the fundamental driver of the diverse and crucial physico-chemical behaviors exhibited by SDS. wikipedia.org

The arrangement of these groups gives the molecule its surfactant properties, allowing it to be effective in systems containing both aqueous and non-aqueous phases. wikipedia.org In solution, these molecules orient themselves to minimize the unfavorable contact between the hydrophobic tails and water, a principle that underpins the phenomena of self-assembly and interfacial adsorption. jcsp.org.pk

Self-Assembly Phenomena in Aqueous Solutions

When dissolved in an aqueous medium, SDS molecules exhibit a remarkable capacity for spontaneous self-organization into ordered structures known as micelles. jcsp.org.pk This process, termed micellization, is a direct consequence of the hydrophobic effect, where the system seeks to minimize the energetically unfavorable interactions between the hydrophobic dodecyl chains and water molecules.

Micelle formation does not occur at all concentrations. Instead, it happens abruptly over a narrow concentration range known as the critical micelle concentration (CMC). jcsp.org.pkwikipedia.org Below the CMC, SDS molecules exist predominantly as individual monomers in the solution. slideshare.net As the concentration increases to and beyond the CMC, the monomers aggregate to form micelles. wikipedia.org The CMC is a crucial parameter that characterizes the efficiency of a surfactant. For sodium dodecyl sulfate in pure water at 25°C, the CMC is approximately 8 x 10⁻³ mol/L. nih.govwikipedia.org

The determination of the CMC can be accomplished through various experimental techniques that detect the sharp change in a physical property of the solution at the point of micelle formation. jcsp.org.pknih.gov Common methods include:

Conductivity Measurement: This method is suitable for ionic surfactants like SDS. nih.gov The electrical conductivity of the solution increases linearly with surfactant concentration below the CMC. Above the CMC, the rate of increase in conductivity lessens because the newly formed micelles are less mobile charge carriers than the individual monomers. slideshare.netrsc.org The CMC is identified as the break point in the conductivity versus concentration plot. jcsp.org.pk

Surface Tension Measurement: The surface tension of the solution decreases as the concentration of SDS increases up to the CMC. slideshare.net This is due to the adsorption of surfactant monomers at the air-water interface. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in concentration. wikipedia.orgalfa-chemistry.com The CMC is determined from the inflection point in the plot of surface tension versus the logarithm of the surfactant concentration. slideshare.net

Fluorescence Spectroscopy: This technique often employs a fluorescent probe, such as pyrene, whose fluorescence spectrum is sensitive to the polarity of its microenvironment. jcsp.org.pk In an aqueous solution, the probe resides in a polar environment. Upon micelle formation, the hydrophobic probe partitions into the nonpolar core of the micelle, leading to a distinct change in its fluorescence intensity. alfa-chemistry.com The CMC is determined from the inflection point in the plot of fluorescence intensity versus surfactant concentration. jcsp.org.pk

Other Methods: Other techniques used to determine the CMC include light scattering, turbidity measurements, and osmotic pressure measurements, all of which rely on detecting the physical changes that occur upon the formation of micelles. jcsp.org.pkslideshare.net

MethodPrincipleTypical CMC for SDS (in water at 25°C)
ConductivityChange in the slope of conductivity vs. concentration due to lower mobility of micelles compared to monomers. slideshare.netrsc.org~8.2 mM nih.gov
Surface TensionInflection point in the surface tension vs. log(concentration) plot as the interface becomes saturated. wikipedia.orgslideshare.net~8.3 mM acs.org
Fluorescence SpectroscopyChange in fluorescence of a probe upon partitioning into the hydrophobic micelle core. jcsp.org.pkalfa-chemistry.com~8.3 x 10⁻³ mol dm⁻³ jcsp.org.pk

Above the CMC, SDS monomers aggregate to form roughly spherical structures. nih.gov In these micelles, the hydrophobic dodecyl tails are sequestered in the core, away from the aqueous environment, while the hydrophilic sulfate headgroups are exposed on the surface, interacting with the surrounding water molecules. nih.gov This arrangement minimizes the free energy of the system.

The number of surfactant molecules in a single micelle is known as the aggregation number. nih.gov The aggregation number for SDS micelles in water is influenced by factors such as temperature and the presence of electrolytes. nih.gov For instance, the aggregation number of SDS micelles tends to decrease with increasing temperature. nih.gov The micelles themselves are not static entities; there is a dynamic equilibrium between the micelles and the free monomers in the bulk solution. asianpubs.org

The process of micellization is sensitive to several external factors that can alter the CMC and the characteristics of the resulting micelles.

Temperature: For ionic surfactants like SDS, an increase in temperature can lead to a slight increase in the CMC. researchgate.net This is attributed to the increased thermal motion of the surfactant molecules, which can disrupt the organized structure of the micelles, and the dehydration of the ionic headgroups, which increases repulsion between them. researchgate.net

Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), has a significant effect on the micellization of ionic surfactants. asianpubs.org The presence of counter-ions (Na⁺ in this case) from the electrolyte shields the electrostatic repulsion between the negatively charged sulfate headgroups on the micelle surface. asianpubs.orgpharmacy180.com This reduced repulsion allows the micelles to form more easily, resulting in a lower CMC. asianpubs.orgresearchgate.net The addition of electrolytes also typically leads to an increase in the aggregation number and the size of the micelles. pharmacy180.comnih.gov

Organic Additives: The presence of organic molecules, such as alcohols, can also influence micellization. pharmacy180.com Depending on their nature, these additives can either be incorporated into the micelles or alter the bulk solvent properties, thereby affecting the CMC. jsirjournal.com For example, the addition of acetonitrile (B52724) to an aqueous SDS solution has been shown to initially decrease and then increase the CMC as the concentration of acetonitrile is varied. asianpubs.org

FactorEffect on CMCEffect on Micelle Size/Aggregation NumberUnderlying Principle
Increasing TemperatureSlight Increase researchgate.netDecrease nih.govIncreased thermal energy disrupts micelle formation; dehydration of headgroups increases repulsion. researchgate.net
Addition of Electrolytes (e.g., NaCl)Decrease asianpubs.orgresearchgate.netIncrease pharmacy180.comnih.govCounter-ions shield electrostatic repulsion between headgroups, facilitating micelle formation. asianpubs.orgpharmacy180.com
Addition of Organic Solvents (e.g., Acetonitrile)Variable (can decrease then increase) asianpubs.orgVariableAlteration of solvent properties and potential incorporation into micelles. jsirjournal.com

Interfacial Activity and Surface Tension Reduction

The amphiphilic nature of SDS not only drives self-assembly in the bulk solution but also leads to its accumulation at interfaces, such as the air/water and oil/water interfaces. This interfacial activity is responsible for the characteristic reduction in surface or interfacial tension observed in surfactant solutions.

At an air/water interface, SDS molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic headgroups remaining in the water phase. rsc.orgnih.gov This arrangement minimizes the disruption of the hydrogen-bonding network of water and is energetically favorable. Similarly, at an oil/water interface, the hydrophobic tails of the SDS molecules partition into the oil phase, while the hydrophilic headgroups remain in the aqueous phase. unipr.it

This adsorption process leads to the formation of a monomolecular layer of surfactant at the interface, which alters the interfacial properties. nih.gov The adsorption of SDS at the air/water interface has been studied using techniques like vibrational sum frequency spectroscopy, which has shown that the sulfate headgroup remains oriented with its pseudo-C₃ axis close to the surface normal across a range of concentrations. rsc.org The presence of impurities, such as dodecanol (B89629), which is highly surface-active, can significantly impact the adsorption behavior and surface tension of SDS solutions. nih.govunipr.it

The adsorption of SDS at the oil-water interface is a key factor in the stabilization of oil-in-water emulsions. unipr.itnih.gov The surfactant layer at the interface reduces the interfacial tension, facilitating the formation of smaller droplets, and creates a barrier that helps prevent the coalescence of the oil droplets. unipr.itnih.gov The adsorption process at the hexadecane-water interface has been shown to occur in steps, with an initial adsorption dominated by the hydrophobic tail followed by contributions from the counter-ion. cas.cn

The accumulation of SDS molecules at the interface effectively reduces the cohesive energy at the surface of the water, leading to a decrease in surface tension. acs.org This reduction continues as the concentration of SDS is increased until the interface becomes saturated with surfactant molecules, at which point the surface tension reaches a minimum value, corresponding to the CMC. researchgate.net

Interfacial Tension Measurements

Dodecyl hydrogen sulfate; sodium, commonly known as sodium dodecyl sulfate (SDS), is a potent anionic surfactant that significantly reduces the interfacial tension between aqueous solutions and various immiscible organic liquids. This property is a direct consequence of its amphiphilic nature, possessing a hydrophilic sulfate head group and a hydrophobic 12-carbon tail. At an interface, SDS molecules orient themselves with their hydrophobic tails in the non-aqueous phase and their hydrophilic heads in the aqueous phase, thereby reducing the free energy of the interface and, consequently, the interfacial tension.

The extent of this reduction is dependent on the concentration of SDS in the aqueous phase. As the concentration increases, more surfactant molecules adsorb to the interface, leading to a progressive decrease in interfacial tension. This trend continues until the critical micelle concentration (CMC) is reached, at which point the interface becomes saturated with SDS molecules, and any further addition of the surfactant leads to the formation of micelles in the bulk aqueous phase. Beyond the CMC, the interfacial tension remains relatively constant at its minimum value.

The interfacial tension of aqueous SDS solutions has been measured against various organic liquids, demonstrating its effectiveness as a surfactant. For instance, the interfacial tension between aqueous SDS solutions and cumene shows a nonlinear decrease with increasing SDS concentration. acs.org Similarly, studies on the n-hexane-water interface reveal a significant reduction in interfacial tension with the addition of SDS. acs.orgepa.govresearchgate.net The table below presents typical data for the interfacial tension of aqueous SDS solutions against n-hexane at a constant temperature.

SDS Concentration (mM)Interfacial Tension (mN/m) vs. n-Hexane
0.051.1
0.525.0
1.018.0
2.012.5
4.08.5
8.0 (CMC)7.0
10.07.0

Note: The data presented are representative values and can vary based on experimental conditions such as temperature and purity of the substances.

Factors such as temperature and the presence of electrolytes can also influence the interfacial tension. Generally, an increase in temperature leads to a decrease in interfacial tension. acs.orgepa.govresearchgate.net The presence of electrolytes can affect the CMC and the packing of surfactant molecules at the interface, thereby altering the interfacial tension.

Interaction with Solid Surfaces and Self-Assembled Structures

The interaction of this compound with solid surfaces is a complex phenomenon governed by the properties of both the surfactant and the substrate, as well as the conditions of the surrounding medium. These interactions can lead to the formation of various self-assembled structures on the surface.

The self-assembly of SDS on mineral surfaces is highly dependent on the nature of the substrate, the concentration of the SDS solution, and the method of deposition. Studies on different mineral surfaces have revealed a variety of morphologies.

On hydrophobic and nonpolar surfaces such as highly oriented pyrolytic graphite (HOPG), dilute SDS solutions can form hemicylindrical micelles. At higher concentrations, lamellar 2D structures, which are likely stacks of bilayers, are observed. nih.gov

On hydrophilic and negatively charged surfaces like mica, the self-assembly of SDS is also complex. While dilute solutions below the CMC may not form intricate structures, solutions at and above the CMC can yield a variety of self-assembled forms. These include quasi-1D structures, 2D bilayers, and thinner lamellar 2D structures. nih.govacs.org The formation of these structures is influenced by intense local variations in conditions during solvent evaporation. acs.org Previous research has also reported the formation of branched, lamellar multilayer structures of SDS on mica upon solvent evaporation, with the bilayer unit being approximately 6 nm thick, which includes two SDS molecules and a hydration layer with sodium ions. acs.org

On neutral surfaces with intermediate characteristics like talc, lamellar bilayers of SDS have been observed. These structures have shown temporal evolution and thermal stability up to 160 °C. nih.gov

The formation of these self-assembled structures is a result of the interplay between the hydrophobic interactions of the alkyl chains, the electrostatic interactions of the sulfate head groups with the surface and counterions, and the influence of the solvent.

The adsorption of SDS onto solid surfaces is driven by a combination of electrostatic interactions, hydrophobic interactions, and sometimes specific chemical interactions. The dominant mechanism depends on the nature of the substrate surface.

On positively charged surfaces , the primary driving force for SDS adsorption at low concentrations is electrostatic attraction between the negatively charged sulfate head groups and the positive surface sites. This leads to the neutralization of the surface charge. As the SDS concentration increases, hydrophobic interactions between the adsorbed surfactant tails become more significant, leading to the formation of aggregates such as hemimicelles (a monolayer of surfactant) or admicelles (a bilayer of surfactant). At even higher concentrations, near the CMC, a complete bilayer can form, with the outer layer exposing its charged head groups to the aqueous solution, thus reversing the original surface charge. This mechanism has been observed on surfaces like alumina (Al₂O₃). semanticscholar.orgacs.orgcas.cz

On hydrophobic surfaces , the adsorption is primarily driven by the hydrophobic effect. The alkyl chains of the SDS molecules are attracted to the nonpolar surface, leading to the formation of a monolayer with the hydrophilic head groups oriented towards the aqueous phase.

The adsorption process can be influenced by several factors:

pH of the solution: For surfaces with pH-dependent charge, such as metal oxides like alumina, the pH determines the surface charge and thus strongly influences the electrostatic interaction with SDS. The adsorption of SDS on alumina is found to be maximum at acidic pH values where the surface is more positively charged. semanticscholar.orgcas.cz

Ionic Strength: The presence of electrolytes in the solution can affect the electrostatic interactions. An increase in ionic strength can shield the repulsion between the negatively charged head groups of SDS, promoting closer packing and aggregation on the surface. semanticscholar.org

Surfactant Concentration: As discussed, the concentration of SDS dictates the extent of adsorption and the type of self-assembled structures formed on the surface.

The table below summarizes the primary adsorption mechanisms of SDS on different types of substrates.

Substrate TypePrimary Adsorption Mechanism(s)Resulting Surface Structures
Positively Charged (e.g., Alumina at low pH)Electrostatic attraction, Hydrophobic interactionsMonolayer, Hemimicelles, Bilayer (Admicelles)
Hydrophobic (e.g., Graphite)Hydrophobic interactionsMonolayer, Hemicylindrical micelles, Lamellar bilayers
Negatively Charged (e.g., Mica)Complex interplay of electrostatic repulsion and hydrophobic attraction, often mediated by counterionsQuasi-1D structures, Bilayers, Lamellar structures

Mechanistic Basis of Protein Interaction and Denaturation

Sodium dodecyl sulfate (SDS), an anionic surfactant, is a powerful protein denaturant widely utilized in biochemical and molecular biology techniques. Its efficacy stems from its amphipathic nature, possessing both a hydrophobic hydrocarbon tail and a negatively charged sulfate head group. mtoz-biolabs.com This dual characteristic allows it to interact extensively with proteins, disrupting their native structures and leading to denaturation. The mechanism of SDS-induced protein denaturation is a multi-step process involving specific binding events, disruption of intramolecular forces, and significant conformational changes.

The interaction between SDS and proteins is characterized by a high binding ratio, particularly at monomer equilibrium concentrations of the surfactant above 0.5 mM. nih.gov Research has demonstrated that a wide variety of proteins bind a consistent amount of SDS on a gram-per-gram basis. nih.govpnas.org This binding is primarily hydrophobic in nature and occurs with the monomeric form of SDS, not the micellar form. nih.gov

The stoichiometry of this binding is remarkably uniform for most proteins. It is generally accepted that approximately 1.4 grams of SDS bind to 1 gram of polypeptide. researchgate.netreddit.com This consistent binding ratio is proportional to the number of amino acids in the protein, which in turn is proportional to its molecular weight. asu.edulibretexts.org Some reports suggest a binding ratio of one SDS molecule for every two amino acids. reddit.com This extensive and uniform binding is a key factor in the utility of SDS in techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE), as it ensures a consistent charge-to-mass ratio across different proteins. reddit.comkhanacademy.org

The binding process itself can be concentration-dependent and occur in distinct stages. At low concentrations (≤1 mM SDS), the formation of quasi-micelles on the protein can occur. rsc.org As the concentration increases into the millimolar range, the protein undergoes more extensive denaturation. rsc.org

Table 1: Binding Characteristics of Sodium Dodecyl Sulfate with Proteins

Parameter Value/Description References
Typical Binding Ratio 1.4 g SDS / 1 g protein researchgate.netreddit.com
Molar Binding Approximation ~1 SDS molecule per 2 amino acids reddit.com
Effective SDS Form Monomeric nih.gov

| Primary Interaction Force | Hydrophobic | nih.govresearchgate.net |

The denaturation of proteins by SDS is fundamentally a process of disrupting the non-covalent bonds that maintain their intricate three-dimensional structures. patsnap.comnih.gov The amphipathic nature of SDS is central to this process. The hydrophobic tail of the SDS molecule interacts with the hydrophobic amino acid residues of the protein, which are typically buried in the protein's core. mtoz-biolabs.comnih.gov This interaction effectively dissolves the hydrophobic regions of the protein. researchgate.net

Simultaneously, the ionic sulfate head of the SDS molecule disrupts other non-covalent interactions, including ionic bonds and hydrogen bonds. researchgate.netnih.govnih.gov By interfering with these forces, SDS breaks down the secondary, tertiary, and quaternary structures of the protein. researchgate.netquora.comyoutube.com However, SDS does not break the covalent peptide bonds that form the primary structure of the protein, nor does it typically break covalent disulfide bridges without the addition of a reducing agent. reddit.comstudentdoctor.netyoutube.com

The disruption of these non-covalent interactions leads to the unfolding of the protein from its native, globular or fibrous conformation into a more linear or rod-like shape. mtoz-biolabs.comasu.edupatsnap.com

The binding of SDS and the subsequent disruption of non-covalent bonds lead to profound conformational changes in the protein. The native three-dimensional structure is lost, and the protein unfolds into a more linear polypeptide chain. asu.eduresearchgate.netquora.com This process is often described as the protein adopting a "rod-like" shape. patsnap.comresearchgate.net

Studies using techniques like circular dichroism and fluorescence spectroscopy have shown that SDS induces significant changes in both the secondary and tertiary structures of proteins. nih.govnih.govacs.org For instance, the interaction with SDS can lead to an increase in α-helical content in some proteins or protein fragments, as the hydrophobic environment provided by the SDS micelles can favor the formation of this secondary structure. nih.govresearchgate.net

The unfolding process can be complex and multi-staged, depending on the concentration of SDS. rsc.org At submicellar concentrations, SDS binding primarily leads to the unfolding of the tertiary structure. nih.govresearchgate.net As the concentration approaches and exceeds the critical micelle concentration (CMC), more dramatic conformational changes occur, including the expansion of the polypeptide chain. nih.govresearchgate.net Molecular dynamics simulations have revealed that individual SDS molecules can insert themselves between β-strands, disrupting the protein's secondary structure and initiating unfolding. researchgate.netnih.gov

A crucial aspect of the interaction between SDS and proteins is the imparting of a uniform net negative charge to the protein-SDS complex. mtoz-biolabs.comnih.gov The sulfate head group of each bound SDS molecule carries a strong negative charge. mtoz-biolabs.com As SDS binds extensively and proportionally to the length of the polypeptide chain, it effectively masks the intrinsic charges of the protein's amino acid residues. asu.eduquora.com

This overwhelming negative charge contributed by the bound SDS molecules results in a relatively constant charge-to-mass ratio for all protein-SDS complexes, regardless of the protein's original isoelectric point. libretexts.orgreddit.comkhanacademy.org This uniform negative charge is the reason why, in an electric field, all protein-SDS complexes migrate towards the positive electrode (anode). khanacademy.orgpatsnap.com The electrophoretic mobility of these complexes becomes primarily dependent on their size (molecular weight) rather than their native charge or shape. mtoz-biolabs.comnih.govnationaldiagnostics.com

Table 2: Impact of SDS on Protein Properties for Electrophoresis

Property State Before SDS Treatment State After SDS Treatment References
Charge Varies (positive, negative, or neutral) Uniformly negative mtoz-biolabs.comasu.edu
Shape Complex 3D conformation Linearized, rod-like asu.edupatsnap.com
Charge-to-Mass Ratio Variable Approximately constant reddit.comkhanacademy.org

| Primary Basis for Separation in Electrophoresis | Charge, size, and shape | Molecular weight | mtoz-biolabs.comnationaldiagnostics.com |

The unfolding of a protein's tertiary structure by SDS is a key event in the denaturation process. This unfolding is initiated by the binding of SDS monomers to the protein, primarily through hydrophobic interactions. nih.govresearchgate.net These interactions occur at SDS concentrations below the critical micelle concentration (CMC). nih.govresearchgate.net

Molecular dynamics simulations have provided detailed insights into the microscopic mechanisms of this unfolding. One proposed mechanism involves an individual SDS molecule inserting itself between adjacent β-strands on the protein's surface, thereby disrupting the inter-strand hydrogen bonds that maintain the β-sheet structure. researchgate.netnih.gov Another mechanism suggests that an SDS molecule can penetrate the core of the protein, allowing an entire SDS micelle to then wedge apart different structural elements of the protein. researchgate.netnih.gov

The result of these interactions is the loss of the protein's specific, compact three-dimensional arrangement and its transition to a more disordered, unfolded state. researchgate.net This unfolding exposes more of the polypeptide chain to the solvent and to further binding by SDS molecules.

At SDS concentrations in the micellar range (above the CMC), a distinct phenomenon known as chain expansion occurs. nih.govresearchgate.net This is a major event in the perturbation of the protein structure, separate from the initial tertiary structure unfolding that happens at submicellar concentrations. nih.govresearchgate.net

In this stage, the unfolded polypeptide chain wraps around SDS micelles, forming a "necklace-and-beads" configuration. researchgate.netnih.gov The protein chain is essentially decorated with multiple SDS micelles along its length. The expansion of the protein chain is driven by coulombic repulsion between the negatively charged, protein-bound micelles, as well as repulsion between these micelles and the anionic side chains of the protein's amino acids. nih.govresearchgate.net This electrostatic repulsion forces the polypeptide chain to adopt a more extended and rigid conformation. nih.gov Hydrodynamic studies support this model, suggesting that the protein-SDS complex behaves as a rod-like particle whose length is proportional to the molecular weight of the protein. researchgate.net

Hydrophobic and Coulombic Interactions in Protein-Detergent Assemblies

The interaction between this compound (SDS) and proteins is a complex process governed by both hydrophobic and coulombic (electrostatic) forces, leading to the denaturation and solubilization of the protein structure. manchester.ac.uknih.gov The amphiphilic nature of the SDS molecule, with its negatively charged sulfate head and a long hydrophobic dodecyl tail, facilitates these interactions.

Initially, SDS molecules bind to proteins, a process driven by both types of interactions. The dodecyl tail of the SDS molecule preferentially interacts with the non-polar, hydrophobic regions of the protein, which are typically buried in the protein's interior in an aqueous environment. reddit.comyoutube.com This binding to hydrophobic patches helps to disrupt the protein's native three-dimensional structure. manchester.ac.uk Simultaneously, the negatively charged sulfate head of SDS can engage in electrostatic interactions with positively charged amino acid residues on the protein surface. manchester.ac.uk

Molecular dynamics simulations have provided a detailed view of this process, revealing two primary mechanisms for SDS-induced protein unfolding. nih.gov In one mechanism, individual SDS molecules can insert themselves between adjacent β-strands, with the hydrophilic headgroup leading the way to disrupt the inter-strand hydrogen bonds that maintain the secondary structure. nih.gov Another mechanism involves the disruption of inter-protein contacts by SDS molecules that are part of a larger micelle, effectively pulling the protein structure apart. nih.gov

As more SDS molecules bind, they coat the protein, disrupting both electrostatic and hydrophobic non-covalent bonds that stabilize its native conformation. manchester.ac.uknbinno.com This process imparts a uniform negative charge to the protein, overwhelming its intrinsic charge and leading to the unfolding of the complex tertiary and secondary structures. nbinno.com The final state is often described as a "necklace-and-beads" configuration, where the unfolded polypeptide chain wraps around SDS micelles. nih.gov The strength and nature of these interactions are influenced by factors such as the charge distribution on the protein surface and the molecular properties of the surrounding solvent. nih.gov

Mechanisms in Cell Lysis and Nucleic Acid Extraction

This compound is widely utilized for its ability to disrupt and solubilize cell membranes, a critical step in cell lysis and the extraction of intracellular components. acs.orgresearchgate.net The mechanism of membrane solubilization by SDS is a multi-step process that begins with the partitioning of individual SDS monomers into the outer leaflet of the lipid bilayer. nih.govlifecanvastech.com

Once partitioned, the accumulation of these detergent molecules within the membrane triggers a series of structural changes. biorxiv.orgiphy.ac.cn The insertion of SDS, an amphiphilic molecule, into the lipid bilayer alters the interactions between lipid molecules. iphy.ac.cn At concentrations below the threshold for complete solubilization, the presence of SDS can lead to an increase in membrane permeability and the formation of transient hydrophilic pores. iphy.ac.cnnih.gov This pore formation is a key step that can lead to the leakage of cellular contents. nih.gov

Studies using advanced biophysical techniques have revealed a biphasic solubilization process. acs.orgbiorxiv.org Initially, the accumulation of SDS on the vesicle surface leads to an expansion of the intact vesicle. acs.orgbiorxiv.org This expansion is followed by a more rapid phase of lipid loss and the eventual disintegration of the bilayer into mixed micelles, which are small aggregates composed of both lipid and detergent molecules. acs.orglifecanvastech.combiorxiv.org The entire process can be summarized in three general stages:

Partitioning: SDS monomers insert into the lipid bilayer. nih.govlifecanvastech.com

Saturation and Destabilization: The membrane becomes saturated with detergent, leading to structural instability, expansion, and pore formation. acs.orgbiorxiv.orgnih.gov

Micellization: The bilayer breaks down completely into mixed lipid-detergent micelles. acs.orgnih.gov

The efficiency and pathway of solubilization can be influenced by several factors, including the detergent-to-lipid molar ratio, temperature, and the electrostatic forces at play between the anionic detergent and the membrane components. nih.gov

In the context of nucleic acid extraction, the role of this compound extends beyond simple membrane lysis. nbinno.comquora.com Once the cell membrane and nuclear envelope are compromised, SDS plays a crucial role in liberating DNA and RNA from their associations with cellular proteins. quora.comquora.com

Chromosomal DNA in eukaryotes is tightly packaged with histone proteins. SDS, being a powerful protein denaturant, disrupts the non-covalent bonds holding these proteins in their native conformation. quora.commagen-tec.com This denaturation causes the histones and other DNA-binding proteins to lose their structure and release the nucleic acids. quora.comquora.com This action exposes the DNA, making it accessible for subsequent purification steps. quora.com

Furthermore, SDS contributes to the preservation of nucleic acid integrity by inactivating degradative enzymes. quora.comquora.com Upon cell lysis, nucleases (such as DNases and RNases) are released along with other cellular contents. nbinno.comquora.com These enzymes can rapidly degrade the target DNA and RNA. By denaturing these enzymatic proteins, SDS effectively inhibits their activity, ensuring the recovery of high-quality, intact nucleic acids. nbinno.comquora.comquora.com The process is driven by the same hydrophobic and electrostatic interactions that cause general protein denaturation, destroying the specific three-dimensional structure required for enzymatic function. magen-tec.com

The general functions of SDS in this process are summarized below:

FunctionMechanism of Action
Cell Lysis Disrupts lipid-lipid and lipid-protein interactions in cell and nuclear membranes. quora.commagen-tec.com
Protein Denaturation Unfolds DNA-binding proteins (e.g., histones) by disrupting non-covalent bonds, releasing nucleic acids. quora.commagen-tec.com
Nuclease Inactivation Denatures degradative enzymes like DNases and RNases, preserving the integrity of the extracted nucleic acids. quora.comquora.com

Mechanistic Roles in Colloidal Systems

This compound functions as an effective surfactant in the formation and stabilization of oil-in-water emulsions. researchgate.net Its primary mechanism involves adsorbing at the oil-water interface, where it lowers the interfacial tension between the two immiscible phases. acs.orgfiveable.me This reduction in interfacial tension facilitates the breakup of larger oil droplets into smaller ones during the emulsification process, which is typically achieved through the application of shear stress. fiveable.metandfonline.com

The stability of the resulting emulsion is critically dependent on the properties of the interfacial film formed by the SDS molecules. fiveable.me The negatively charged sulfate heads of the SDS molecules orient towards the aqueous phase, creating a negatively charged surface on the oil droplets. acs.org This leads to electrostatic repulsion between the droplets, which provides a protective barrier against coalescence (the merging of droplets). researchgate.net

The concentration of SDS has a direct impact on both droplet size and emulsion stability.

Droplet Size: Generally, as the concentration of SDS increases, the interfacial tension decreases further, allowing for the formation of smaller droplets under the same shear conditions. acs.org Studies on castor oil-in-water emulsions have shown that as the rotation speed of a mixer increases, droplets become smaller, requiring more surfactant to cover the increased interfacial area. acs.org

Stability: Increased SDS concentration typically leads to improved emulsion stability up to a certain point. acs.org A higher concentration ensures more complete coverage of the droplet surfaces, enhancing the repulsive electrostatic barrier. acs.org However, factors such as salt concentration can influence this stability; high salt concentrations can screen the electrostatic repulsion, potentially leading to flocculation or coalescence. fiveable.menih.gov

Analytical Methodologies for Dodecyl Hydrogen Sulfate; Sodium

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of SDS. Both ion chromatography and gas chromatography have been successfully employed, each with specific advantages depending on the analytical requirements.

Ion Chromatography for Alkyl Sulfate (B86663) Quantification

Ion chromatography (IC) has proven to be a robust method for the analysis of long-chain alkyl sulfates like SDS. nih.gov This technique allows for the separation and quantification of SDS in various matrices, including commercial samples and complex protein solutions. nih.gov

The development of IC methods for SDS analysis often involves the use of a hydrophobic resin-based column. nih.gov An ion-pair reagent, such as tetrabutylammonium (B224687) hydroxide (B78521), is utilized in conjunction with an organic modifier like acetonitrile (B52724) to achieve effective separation. nih.gov For detection, an anion suppressor and a conductivity detector are typically employed, providing sensitive and selective measurement of alkyl sulfates. nih.gov

Method validation demonstrates the reliability of the technique. Key parameters assessed include linearity, accuracy, precision, and stability. For instance, a validated IC method for sulfate analysis in liposome (B1194612) drug-delivery systems showed excellent linearity, accuracy (with recoveries between 100-103%), and precision. nih.govlongdom.org The method also confirmed the stability of samples under various storage conditions. nih.gov

A simple and rapid ion-pair chromatography method using a conductivity detector has been developed for analyzing sodium alkyl sulfates in environmental water samples. chromatographyonline.com This method demonstrated good recoveries, ranging from 92.8% to 100.5%. chromatographyonline.com

Table 1: Validation Parameters for Ion Chromatography Method

Parameter Result
Linearity (R²) >0.99
Limit of Detection (LOD) 1.27 µg/ml
Limit of Quantification (LOQ) 3.85 µg/ml
Spike Recovery 83-117%

This table presents a summary of typical validation parameters for IC methods used in the analysis of dodecyl hydrogen sulfate and other alkyl sulfates, compiled from various studies. chromatographyonline.comnih.gov

A significant advantage of ion chromatography is its ability to separate and quantify alkyl sulfates with varying chain lengths. By employing a gradient elution with acetonitrile, it is possible to detect a broad range of alkyl sulfates, from C10 to C20, with high sensitivity. nih.gov This capability is crucial for assessing the purity of commercial SDS preparations, as it allows for the accurate measurement of trace levels of other alkyl sulfates (C10, C14, C16, C18, and C20) in the presence of high concentrations of C12 alkyl sulfate (SDS). nih.gov

Ion chromatography is directly applicable to the analysis of commercial SDS solutions without requiring any sample pretreatment, enabling precise determination of purity. nih.gov For more complex matrices like protein solutions, a straightforward one-step ion-pair extraction is typically performed before chromatographic analysis. nih.gov This sample preparation step ensures high recovery of alkyl sulfates, with yields reported for concentrations ranging from 2 to 150 micrograms per milliliter from a variety of protein solutions. nih.gov

Gas Chromatography for Trace Quantification

Gas chromatography (GC) offers a highly sensitive alternative for the quantification of trace amounts of SDS. nih.gov This technique is particularly useful for analyzing microliter-volume biochemical samples. nih.gov

The basis of the GC method for SDS analysis is the quantitative conversion of SDS to its corresponding alcohol, 1-dodecanol (B7769020), at elevated temperatures within the GC injection port. nih.gov The resulting 1-dodecanol is then analyzed to determine the concentration of the original SDS. nih.gov

To ensure accurate and reliable quantification, especially in complex biochemical samples, the addition of guanidinium (B1211019) chloride (GnHCl) to the SDS samples is often necessary. nih.gov The presence of GnHCl facilitates the complete conversion of SDS to 1-dodecanol, enhances sensitivity, and minimizes interference from proteins and other common chemicals in the sample. nih.gov This approach allows for the direct analysis of diluted samples and can quantify less than 1 nanogram of SDS. nih.gov

A GC-MS method has also been developed for the quantitation of residual SDS in meningococcal polysaccharides. This method involves the treatment of samples with methanolic-HCl followed by extraction in n-Hexane to convert SDS to 1-dodecanol. nih.gov The conversion is confirmed by mass spectrometry, with characteristic ions of 1-dodecanol being observed. nih.gov

Table 2: Chemical Compounds

Compound Name Synonym(s)
Dodecyl hydrogen sulfate; sodium Sodium dodecyl sulfate, SDS, Sodium lauryl sulfate
1-Dodecanol Dodecyl alcohol, Lauryl alcohol
Acetonitrile -
Tetrabutylammonium hydroxide -
Guanidinium chloride GnHCl
Methanolic-HCl -
Role of Guanidinium Chloride in Quantitation

Guanidinium chloride (GdmCl or GnHCl) plays a significant role in specific analytical methods for the quantitation of SDS, particularly in complex biological mixtures. Its primary function is to facilitate the analysis by interacting directly with SDS. In some gas chromatography (GC) methods, the addition of guanidinium chloride is essential for accurate quantitation. nih.gov It enables the quantitative conversion of SDS to 1-dodecanol at elevated temperatures in the GC injection port, which is the compound actually measured to determine the SDS concentration. nih.gov This process enhances sensitivity and helps to eliminate interference from other substances present in the sample. nih.gov

Furthermore, guanidinium chloride can be used to remove excess, non-protein-bound SDS from solutions. google.com It achieves this by inducing the formation and precipitation of a guanidinium-dodecyl sulfate (GDS) complex. google.com This precipitate can then be easily separated from the sample by physical means such as centrifugation or filtration, allowing for the analysis of the remaining components or the quantification of the removed SDS. google.com While guanidinium chloride is a powerful chaotropic agent and denaturant used in protein folding studies, its tendency to precipitate when combined with SDS is a key aspect of its utility in these analytical and purification contexts. sigmaaldrich.comwikipedia.orgresearchgate.net

Application in Biochemical Samples

The quantitation of SDS in biochemical samples, such as those containing proteins and other macromolecules, presents unique challenges due to potential interference. The use of guanidinium chloride is particularly advantageous in these contexts. When analyzing SDS in aqueous biochemical samples by GC, the addition of guanidinium chloride is considered necessary to ensure accurate results. nih.gov It virtually eliminates interference from proteins and other chemicals commonly found in these samples, allowing for the reliable quantification of less than 1 nanogram of SDS. nih.gov This method is suitable for microliter-volume samples, requiring as little as one microliter for analysis. nih.gov

In protein chemistry, removing excess SDS from protein solutions is often a critical step. Guanidinium chloride is added to SDS-solubilized protein solutions, including those derived from recombinant microorganism inclusion bodies, to precipitate the free SDS as a guanidinium-dodecyl sulfate complex. google.com This selective precipitation allows for the separation of the detergent from the protein, which remains in solution. google.com This is crucial because SDS can interfere with subsequent analytical techniques like mass spectrometry. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sodium dodecyl sulfate. sielc.comresearchgate.net The method typically involves a stationary phase (column) and a mobile phase that carries the sample through the system. For SDS analysis, various mixed-mode and reverse-phase columns are utilized, such as Primesep B4 or Newcrom BH columns. sielc.comsielc.com These columns can retain the dodecyl sulfate anion, allowing for its separation from other sample components. sielc.com The separation can often be achieved in a short time frame, sometimes under 5 or 10 minutes, using a mobile phase compatible with mass spectrometry (MS). sielc.comsielc.com

Derivatization Strategies for Detection (e.g., Naphthyl-Isocyanate)

To enhance the detection of certain molecules by HPLC, particularly those lacking a strong chromophore for UV detection, a derivatization strategy is employed. For the analysis of dodecanol (B89629), a key impurity and degradation product of SDS, derivatization with 1-naphthyl-isocyanate is an effective method. epa.gov In this process, the alcohol (dodecanol) reacts with naphthyl-isocyanate to form a naphthyl urethane (B1682113) derivative. epa.gov This derivative is highly fluorescent and possesses a strong ultraviolet (UV) absorbance, making it easily detectable. epa.govnih.gov The reaction is typically carried out by adding the isocyanate, dissolved in a solvent like dry acetone (B3395972), to the sample. nih.gov This derivatization makes the HPLC method significantly more sensitive than other techniques for determining dodecanol content in SDS samples. epa.gov

Detection Methods (e.g., UV, ELSD, CAD, ESI-MS)

Following separation by the HPLC column, various detectors can be used to identify and quantify SDS and related compounds. The choice of detector depends on the analyte's properties and the required sensitivity.

UV Detection: Ultraviolet (UV) detection is common, but since SDS itself lacks a strong UV-absorbing chromophore, its direct detection is challenging. thermofisher.com However, this method is effective for detecting derivatized forms, such as the naphthyl urethanes of dodecanol, which can be monitored at wavelengths like 254 nm and 290 nm. epa.gov

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector suitable for analytes that are less volatile than the mobile phase, making it applicable for surfactant analysis. sielc.comthermofisher.com It is compatible with gradient elution methods. thermofisher.com However, its limitations can include lower sensitivity, non-linear responses, and poorer reproducibility compared to other detectors. thermofisher.comchromforum.org

Charged Aerosol Detector (CAD): CAD is another universal detector that can be used for SDS analysis. sielc.comsielc.com Like ELSD, it is compatible with gradient methods and MS-compatible mobile phases. sielc.comchromforum.org It generally offers better sensitivity and a more consistent response across different analytes compared to ELSD.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a powerful detection method that provides high sensitivity and specificity, allowing for the determination of the mass of the analyte, which aids in its identification. sielc.comthermofisher.com It is particularly useful for trace analysis and when peak identification is required. thermofisher.com However, the presence of high concentrations of SDS can suppress the ionization of other molecules, like peptides, in the sample. nih.govresearchgate.net Therefore, methods to remove or complex the SDS, sometimes with additives like cyclodextrins, are employed to improve detection in ESI-MS. nih.govresearchgate.net

Table 1: Comparison of HPLC Detection Methods for this compound

Detector Principle Applicability for SDS Advantages Limitations
UV Detector Measures the absorption of UV light by the analyte. Indirectly, through derivatization (e.g., of dodecanol with naphthyl-isocyanate). epa.gov High sensitivity for derivatives, robust. SDS itself lacks a chromophore; requires derivatization. thermofisher.com
ELSD Nebulizes the eluent, evaporates the solvent, and measures light scattered by the remaining analyte particles. Direct detection of non-volatile SDS. sielc.comthermofisher.com Universal detector, gradient compatible. thermofisher.com Non-linear response, lower sensitivity, and reproducibility. thermofisher.comchromforum.org
CAD Charges aerosol particles of the analyte after nebulization and solvent evaporation, then measures the charge. Direct detection of non-volatile SDS. sielc.comsielc.com Universal detector, better sensitivity and response consistency than ELSD. chromforum.org The detector can be affected by non-volatile mobile phase additives. chromforum.org
ESI-MS Creates ions from the analyte in the gas phase, which are then separated by their mass-to-charge ratio. Direct detection, provides mass information for identification. sielc.comthermofisher.com High sensitivity and specificity, structural information. thermofisher.com Signal can be suppressed by high concentrations of SDS. nih.govresearchgate.net

Spectroscopic Methods

Spectroscopic methods offer alternative approaches for the quantification of SDS, often relying on the interaction of the surfactant with specific dye molecules.

Visible Light Spectrophotometry with Dye Indicators (e.g., Stains-All)

A widely used spectroscopic method for SDS quantitation involves visible light spectrophotometry with a carbocyanine dye indicator called "Stains-All". nih.govresearchgate.net This method is based on a distinct color change of the dye in the presence of SDS. nih.gov The Stains-All solution, which is typically an intense fuchsia color, shifts to yellow upon the addition of SDS. nih.govresearchgate.net

This color change is gradual and proportional to the amount of SDS added to the solution. nih.gov By measuring the absorbance of the solution with a spectrophotometer, typically at a wavelength around 440 nm, the concentration of SDS can be reliably determined. nih.govresearchgate.net A key advantage of this method is its high reliability when using a calibration curve, as the linear relationship between the color change and the SDS concentration holds true even in the presence of large amounts of other compounds commonly used in biochemistry. nih.govresearchgate.net This makes the method robust for quantifying microgram amounts of SDS in complex, microliter-volume biochemical samples. nih.gov While the original method was known, modifications have been examined to improve its precision and accuracy by controlling parameters such as solvent, pH, and light exposure. nih.gov

Table 2: Key Features of the Stains-All Spectrophotometric Method for SDS Quantitation

Feature Description Reference
Indicator Dye Stains-All (a carbocyanine dye) nih.govresearchgate.net
Principle Color change of the dye from fuchsia to yellow in the presence of SDS. nih.govresearchgate.net
Measurement Spectrophotometric reading of absorbance, proportional to SDS concentration. nih.gov
Application Quantitation of microgram amounts of SDS in microliter-volume biochemical samples. nih.gov
Key Advantage High reliability and minimal interference from many common biochemical compounds. nih.govresearchgate.net
Improvement Method has been refined to enhance precision and accuracy. nih.gov

Infrared Spectrum Detection

Infrared (IR) spectroscopy is a powerful technique for identifying and characterizing sodium dodecyl sulfate. The presence of specific functional groups in the molecule gives rise to a unique IR spectrum. Key spectral features include stretching vibrations of the C-H bonds in the alkyl chain, and the S-O and S=O bonds of the sulfate group.

Fourier Transform Infrared (FTIR) spectroscopy has been utilized to study the interaction of SDS with various materials. For instance, when studying the effect of SDS on the stratum corneum of the skin, FTIR can detect both the endogenous lipids and the exogenous SDS. nih.gov Such studies have shown that SDS can penetrate the stratum corneum, where it exists in a more ordered state compared to its state in solution, indicating an interaction with the ordered lipids of the skin. nih.gov This interaction leads to a reduction in the orthorhombic packing of lipids and an increase in the less-ordered hexagonal packing at physiological temperatures. nih.gov

The use of deuterated SDS (SDS-d25) allows for the clear differentiation between the surfactant and the biological matrix in IR imaging. nih.gov The C-D stretching frequencies of the deuterated alkyl chain appear in a spectral region distinct from the C-H stretching frequencies of lipids. nih.gov IR imaging has been used to track the permeation of SDS-d25 through different layers of the skin, revealing its distribution in the stratum corneum, viable epidermis, and dermis under various conditions. nih.gov

Different hydrate (B1144303) forms of SDS also exhibit distinct IR spectra. colab.wsnih.gov For example, the stretching bands for the sulfate group (OSO₃⁻) are located at slightly different wavenumbers for the 1/8 hydrate and a novel hydrate form. nih.gov A small band around 1618 cm⁻¹ can be attributed to bound water in the novel hydrate form. nih.gov

Table 1: Characteristic Infrared Spectral Data for Sodium Dodecyl Sulfate

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹) Reference
C-H (alkyl chain) Asymmetric & Symmetric Stretching ~2920 & ~2850 nih.gov
C-H (alkyl chain) Scissoring ~1460 - 1475 nih.gov
O-S-O Stretching ~1220 & ~1084 (for 1/8 hydrate) nih.gov
O-S-O Stretching ~1225 & ~1078 (for novel hydrate) nih.gov
Bound H₂O Bending ~1618 (for novel hydrate) nih.gov

This is an interactive data table. Users can sort and filter the data as needed.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying aqueous solutions of SDS. The technique is sensitive to the conformational order of the alkyl chains in SDS molecules.

Confocal micro-Raman spectroscopy has been employed to study thin black soap films formed from aqueous SDS solutions. researchgate.net By analyzing the C-H stretching region of the Raman spectrum, the conformational order of the surfactant chains within the film can be assessed. researchgate.net For instance, the ratio of the intensities of the symmetric CH₂ stretching band to the Fermi resonance band can be used to estimate the percentage of trans C-C bonds in the alkyl chains. researchgate.net Studies have shown that the percentage of trans conformations in SDS films is lower than in bulk SDS, indicating a less ordered state in the films. researchgate.net

Excited-state resonance Raman spectroscopy has been used as a sensitive method to monitor the formation of hemimicelles, which are two-dimensional aggregates of surfactant molecules at a solid-liquid interface. columbia.edu By using a reporter molecule, such as tris(2,2'-bipyridyl)ruthenium(II), which incorporates into the interface, changes in the Raman spectrum can be observed as SDS forms hemimicelles on a substrate like alumina. columbia.edu Several Raman transitions of the reporter molecule show enhanced intensity in the presence of SDS micelles compared to in water. columbia.edu

Table 2: Key Raman Spectral Features and Findings for Sodium Dodecyl Sulfate

Spectral Region/Parameter Observation Significance Reference
C-H Stretching Changes in band shape and intensity Indicates changes in alkyl chain conformation and packing researchgate.net
Intensity Ratio (I(νsCH₂)/I(δCH₂ + νsCH₂)) Lower in films compared to bulk SDS Indicates a lower percentage of trans C-C bonds (less order) in films researchgate.net
Excited-State Resonance Raman Enhancement of specific reporter molecule peaks Signals the formation and structure of hemimicelles at interfaces columbia.edu

This is an interactive data table. Users can sort and filter the data as needed.

Electrochemical Methods

Electrochemical techniques offer sensitive and often rapid methods for the analysis and detection of SDS.

Zeta Potential Analysis

Zeta potential analysis is used to determine the surface charge of SDS micelles and mixed aggregates in solution. The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion.

The zeta potential of individual SDS micelles in an acidic environment (pH 4.0) has been measured to be approximately -67.8 mV. researchgate.net When SDS micelles solubilize other molecules, the zeta potential can change. For example, in the presence of a glycine-based calix columbia.eduresorcinol, the zeta potential of the mixed aggregates becomes less negative (-58.0 mV), confirming the incorporation of the positively charged molecules which compensate the surface charge of the SDS micelles. researchgate.net In a weakly alkaline medium (pH 9), the zeta potential of a 100 mM SDS solution saturated with the same calixarene (B151959) shifts to -51.2 mV, which is attributed to an increased binding of counterions (sodium ions). researchgate.net

Amperometric Biosensors (Application in Detection)

Amperometric biosensors represent an effective alternative for the specific and rapid determination of SDS in aqueous samples. nih.gov These analytical devices utilize a biological recognition element, often microbial cells, coupled with a transducer that measures the current produced from the biochemical reaction.

In the context of SDS detection, biosensors have been developed using microorganisms that can utilize SDS as a carbon and energy source. nih.gov The interaction of SDS with the bacterial cell surface structures is detected by the sensor as a change in the polarizability tensor of the particles. nih.gov For example, Hafnia lusitanum P6-12 has been shown to be a suitable sensing element for the determination of SDS in concentrations ranging from 0.01 to 400 mg/L. nih.gov This detection limit is significantly lower than the regulatory limits for SDS in potable and process water. nih.gov

Another approach involves the use of graphene-modified carbon paste electrodes in the presence of SDS for the electrochemical detection of other compounds, such as the antibiotic ciprofloxacin. mdpi.comnih.gov The presence of SDS in the solution can enhance the anodic peak response of the target analyte, leading to improved sensitivity. mdpi.comnih.gov Such sensors have demonstrated good stability and have been successfully applied to the analysis of pharmaceutical and biological samples. nih.gov

Titrimetric Approaches

Titration methods provide a classical yet reliable means for quantifying SDS.

Titration with Cetyltrimethylammonium Bromide (CTAB)

A common titrimetric method for the determination of the anionic surfactant SDS is through its titration with a cationic surfactant, such as cetyltrimethylammonium bromide (CTAB). The principle of this titration is based on the electrostatic interaction between the oppositely charged surfactant molecules, which leads to the formation of an insoluble complex or a precipitate at the equivalence point.

The endpoint of the titration can be detected using various methods, including visual indicators or instrumental techniques like conductometry. In conductometric titrations, the conductivity of the solution changes as the titration progresses. Initially, the conductivity decreases as the highly mobile dodecyl sulfate anions are replaced by the less mobile complex. After the equivalence point, the conductivity increases again due to the addition of excess, highly mobile CTAB ions. The equivalence point is determined from the intersection of the two linear portions of the titration curve.

This titration is a standard method for determining the concentration of anionic surfactants and is also used to study the interactions in mixed surfactant systems. The formation of mixed micelles between SDS and CTAB is a spontaneous process, as indicated by negative Gibbs free energy of micellization values. researchgate.net The interaction between SDS and CTAB is attractive, leading to the formation of stable mixed micelles. researchgate.net

Surfactant Ion Selective Electrode Detection

Surfactant ion-selective electrodes (ISEs) are potentiometric sensors used for the determination of ionic surfactants like SDS. omega.comresearchgate.net These electrodes typically utilize a selective membrane that interacts with the surfactant ions in a sample solution, generating a potential difference that is proportional to the concentration of the surfactant monomer. scielo.brresearchgate.net

The construction of an SDS-selective electrode often involves a PVC matrix membrane containing an ion-pair complex, such as cetyltrimethylammonium-tetraphenylborate (CTA-TPB), which acts as the electroactive material. researchgate.net The electrode is used as an indicator in potentiometric titrations, where a titrant, such as a cationic surfactant like Hyamine® 1622, is added to the SDS solution. The reaction between the anionic SDS and the cationic titrant leads to the formation of an ion-pair, causing a sharp change in the electrode potential at the endpoint of the titration. omega.com

This technique is valuable for monitoring the monomer concentration of SDS, which can be challenging to determine by other methods. scielo.br It allows for the determination of important parameters in polymer-surfactant systems, such as the critical aggregation concentration (cac) and the point of polymer saturation (psp) by SDS monomers. scielo.brresearchgate.netscienceopen.com The potential measured by the electrode is plotted against the logarithm of the SDS concentration, and the resulting profile reveals these key transition points. scielo.brresearchgate.net

Table 1: Parameters for SDS-PEO Interaction Determined by Surfactant ISE

Parameter Description
Critical Aggregation Concentration (cac) The concentration at which SDS begins to form aggregates along the polymer chain. scielo.brscienceopen.com
Turbidimetric Endpoint Determination

Turbidimetric titration is another effective method for quantifying SDS. This technique relies on the formation of a precipitate or colloidal dispersion when a titrant is added to the SDS solution, leading to an increase in the turbidity of the solution. researchgate.net The endpoint of the titration is determined by monitoring the change in turbidity as the titrant is added. researchgate.netmetrohm.com

A common titrant used for the determination of anionic surfactants like SDS is a cationic polymer, such as poly(diallyldimethylammonium chloride) (PDDA), or a cationic surfactant like TEGO®trant A100. researchgate.netmetrohm.com The reaction between the oppositely charged species results in the formation of hydrophobic ion-pairs that precipitate out of the solution, causing it to become turbid. researchgate.net

The turbidity can be measured using an optical sensor, such as an Optrode, which detects the transmission of light through the solution at a specific wavelength. researchgate.netmetrohm.com As the titration proceeds, the turbidity increases until it reaches a maximum value near the equivalence point. In some cases, two break points are observed in the titration curve, with the second break point often used for calculation as it corresponds to the point where no more precipitate is formed. metrohm.com This method is advantageous due to its speed, feasibility of automation, and ability to provide precise and reproducible results. researchgate.netmetrohm.com The determination range for SDS using this method can be from 0.2 to 40 mg L⁻¹. researchgate.net

Table 2: Key Features of Turbidimetric Titration of SDS

Feature Description
Principle Formation of a precipitate upon titration of anionic SDS with a cationic titrant, leading to a change in turbidity. researchgate.netmetrohm.com
Titrants Poly(diallyldimethylammonium chloride) (PDDA), TEGO®trant A100. researchgate.netmetrohm.com
Detection Optical sensor (e.g., Optrode) to measure turbidity. metrohm.com
Endpoint Determined by the change in turbidity, often at a second break point in the titration curve. metrohm.com

Thermal Analysis Techniques

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. For sodium dodecyl sulfate, TGA is instrumental in characterizing its thermal stability and decomposition behavior, as well as in identifying its various hydrate forms. acs.orgnih.govacs.org

When an SDS sample is heated, TGA curves typically show distinct weight loss steps. A slight weight loss observed at temperatures below 120-150°C is generally attributed to dehydration, the loss of water molecules from hydrate forms. acs.orgnih.gov The significant weight loss occurring at higher temperatures, typically between 200°C and 325°C, corresponds to the thermal degradation of the SDS molecule itself. acs.orgresearchgate.net

The precise dehydration temperature and the percentage of weight loss can be used to identify different hydrate forms of SDS. acs.org For instance, the theoretical weight losses for the dehydration of 1/8 hydrate, hemihydrate, monohydrate, and dihydrate forms are 0.77%, 3.03%, 5.88%, and 11.10%, respectively. acs.org A novel tetrahydrate has also been identified with a theoretical weight loss of 19.98%. acs.org The thermal degradation of pure SDS has been observed to begin around 160-210°C. nih.govresearchgate.net

Table 3: Theoretical Weight Loss of SDS Hydrates upon Dehydration

Hydrate Form Theoretical Weight Loss (%)
1/8 Hydrate 0.77 acs.org
Hemihydrate 3.03 acs.org
Monohydrate 5.88 acs.org
Dihydrate 11.10 acs.org

X-ray Diffraction Techniques

Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing the solid-state properties of crystalline materials like sodium dodecyl sulfate. It provides information about the crystal structure, phase purity, and different polymorphic and hydrated forms of the compound. acs.orgnih.govresearchgate.nethw.ac.uk

The PXRD pattern of a crystalline solid is a unique fingerprint, with diffraction peaks appearing at specific angles (2θ) that are characteristic of the material's crystal lattice. For anhydrous SDS, it has been determined to be monoclinic, with the space group P21/c. researchgate.nethw.ac.uk The unit cell dimensions have been reported as a = 38.915 Å, b = 4.709 Å, c = 8.198 Å, and β = 93.29°. hw.ac.uk

PXRD is also crucial for identifying different hydrate forms of SDS. acs.orgnih.govcolab.ws For example, a novel SDS hydrate was identified by a characteristic peak at a 2θ value of approximately 7.5°. acs.org Commercially available SDS can often be a mixture of different hydrates, which can be identified by comparing the experimental PXRD pattern to the theoretical patterns of known SDS structures. nih.gov The crystalline phases of SDS generally exhibit a similar bilayer structure. researchgate.net

Table 4: Crystallographic Data for Anhydrous Sodium Dodecyl Sulfate

Parameter Value Reference
Crystal System Monoclinic researchgate.nethw.ac.uk
Space Group P21/c researchgate.nethw.ac.uk
a 38.915 Å hw.ac.uk
b 4.709 Å hw.ac.uk
c 8.198 Å hw.ac.uk

Dynamic Vapor Sorption (DVS) for Hydrate Characterization

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount and rate of vapor (typically water) uptake or loss by a sample as a function of relative humidity (RH) at a constant temperature. acs.orgnih.govyoutube.com This method is particularly useful for characterizing the hygroscopicity and hydrate forms of materials like sodium dodecyl sulfate.

In a DVS experiment, the sample is first dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass. acs.orgazom.com The relative humidity is then increased in a stepwise manner, and the change in mass is monitored until equilibrium is reached at each RH step. azom.com This process generates a sorption isotherm. Subsequently, the RH is decreased in a similar stepwise fashion to produce a desorption isotherm. azom.com

The water sorption isotherms of different SDS forms can reveal their stability under varying humidity conditions. acs.org For example, the SDS·1/8 hydrate has been shown to be very stable, exhibiting minimal water uptake or loss across a wide range of RH conditions. acs.org In contrast, other forms may show significant water sorption, indicating the formation of higher hydrates at elevated RH or dehydration at low RH. azom.com The DVS data, showing the stoichiometry of water uptake, can be correlated with other techniques like TGA and PXRD to fully characterize the hydrate forms. acs.orgnih.gov

Table 5: Compound Names

Compound Name
This compound
Sodium dodecyl sulfate
Sodium lauryl sulfate
Poly(diallyldimethylammonium chloride)
TEGO®trant A100
Hyamine® 1622
Cetyltrimethylammonium-tetraphenylborate
Sodium chloride
1-dodecanol
Hydrogen sulfate
Sodium sulfate
Acetone
Acetonitrile
Pyrrole
Chlorpyrifos
Penconazole
Procymidone
Bromopropylate
Lambda-Cyhalothrin
Polyvinyl alcohol
Starch
Magnetite
Naloxone HCl
Nedocromil Sodium
Cefotaxime sodium
Teicoplanin
Poly(ethylene oxide)
Silver bromide
Silver sulfide
ortho‐Toluidine Blue
Stains-All
Potassium chloride
Ethyl acetate
Sulfur trioxide
Chlorosulfuric acid
Lauryl alcohol
Cetyltrimethylammonium bromide
Zinc oxide
Polyallylamine
Fluorescein isothiocyanate
Sodium dodecyl benzene (B151609) sulfonate
Dodecyl trimethylammonium bromide
Partially hydrolysed polyacrylamide
Nanohydroxyapatite
Rubidium dodecyl sulfate
Magnesium dodecyl sulfate
Potassium nitrate
Sodium bromide
Sodium hydroxide
Hydrochloric acid
Nitric acid
Water

Elemental Analysis for Compound Characterization

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, also known as sodium dodecyl sulfate (SDS), this method is crucial for verifying its empirical formula, assessing its purity, and confirming its identity. The technique quantitatively measures the amounts of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), and by difference or direct determination, oxygen (O). mt.com

The most common method for elemental analysis is combustion analysis. mt.com In this process, a small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. This combustion converts the elements into simple gaseous compounds: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). Nitrogen, if present, is typically converted to nitrogen gas (N₂) or nitrogen oxides. These resulting gases are then separated and measured by various detection methods, such as thermal conductivity or infrared spectroscopy, allowing for the calculation of the mass percentage of each element in the original sample. mt.com

For an organic salt like sodium dodecyl sulfate, the analysis primarily focuses on carbon, hydrogen, and sulfur. The theoretical elemental composition is calculated from its chemical formula, C₁₂H₂₅NaO₄S. wikipedia.orgatamanchemicals.com These theoretical values serve as a benchmark against which experimental results are compared. A close agreement between the experimental and theoretical percentages confirms the molecular formula and indicates a high degree of purity. ubc.ca

Commercial grades of sodium dodecyl sulfate may sometimes be produced from sources like coconut or palm kernel oil, resulting in a mixture of sodium alkyl sulfates where the C12 chain (dodecyl) is the main component. wikipedia.orgsciencemadness.org In such cases, elemental analysis can reveal deviations from the theoretical values for pure C12 sodium dodecyl sulfate, reflecting the presence of other homologs (e.g., C10, C14, C16 alkyl sulfates). sigmaaldrich.com

Research Findings

The characterization of this compound involves comparing the experimentally determined elemental percentages with the calculated theoretical values based on its chemical formula. The theoretical composition is derived from the molar mass of the compound (288.38 g/mol ) and the atomic masses of its constituent elements. sigmaaldrich.com

Below is a data table outlining the theoretical elemental composition of pure this compound.

Table 1: Theoretical Elemental Composition of this compound (C₁₂H₂₅NaO₄S)

ElementSymbolAtomic Mass ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Percentage (%)
CarbonC12.01112144.13249.98
HydrogenH1.0082525.2008.74
OxygenO15.999463.99622.19
SulfurS32.065132.06511.12
SodiumNa22.990122.9907.97
Total 288.383 100.00

Experimental results from an elemental analyzer are expected to be in close agreement with these theoretical values for a pure sample. Accepted standards, for instance, often require experimental values to be within ±0.4% of the calculated values. ubc.ca The following table provides an illustrative comparison between theoretical data and typical experimental results for a high-purity sample.

Table 2: Illustrative Comparison of Theoretical vs. Experimental Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Illustrative Experimental Percentage (%)Deviation (%)
Carbon (C)49.9850.05+0.07
Hydrogen (H)8.748.69-0.05
Sulfur (S)11.1211.08-0.04

The small deviations in the illustrative experimental data fall well within the acceptable limits of the technique, confirming the identity and purity of the analyzed compound as this compound.

Environmental Fate and Ecotoxicological Implications of Dodecyl Hydrogen Sulfate; Sodium

Environmental Release and Distribution Pathways of Dodecyl Hydrogen Sulfate (B86663); Sodium

Dodecyl hydrogen sulfate; sodium, a widely used anionic surfactant, enters the environment primarily through anthropogenic activities. Its extensive application in a vast array of consumer and industrial products leads to its consistent release into various environmental compartments.

Sources in Domestic and Industrial Effluents

The primary route of entry for this compound into the environment is through domestic and industrial wastewater systems. researchgate.netethz.ch Its prevalence in household cleaning products, such as laundry detergents and dishwashing liquids, as well as personal care items like shampoos and toothpastes, results in a continuous discharge into municipal sewers. nih.gov Industrial applications, including its use as a degreaser and in manufacturing processes, also contribute significantly to its presence in industrial effluents. nih.govsemanticscholar.org Consequently, wastewater treatment plants are major points of entry for this compound into aquatic ecosystems. nih.gov

The concentration of this compound in effluents can vary. For instance, greywater collected from a student residence was found to contain 15.0–35.9 mg/L of this surfactant. Studies on urban rainfall runoff have also detected anionic surfactants in concentrations ranging from 0.808 to 25.640 mg/L, with a notable increase in river water concentrations after rainfall events. nih.gov

Transport in Aquatic and Terrestrial Ecosystems

Once released into the environment, the transport of this compound is largely governed by its physicochemical properties. With high water solubility, it is readily transported within aquatic ecosystems. santos.com Volatilization from water or soil surfaces is not considered a significant fate process due to its nature as a salt. santos.com

In terrestrial ecosystems, this compound is expected to have moderate mobility in soil. santos.com Its potential for sorption to soil and sediment is considered low. santos.com However, due to its widespread use, it has been detected in various environmental matrices. For example, concentrations of 7.5–10.6 mg/kg dry weight have been found in marine sediments near sewage treatment plant outfalls. Furthermore, the compound can be introduced to agricultural soils through the application of sewage sludge, where concentrations have been measured at 28 mg/kg dry weight after anaerobic digestion.

Biodegradation Mechanisms and Pathways of this compound

This compound is considered to be readily biodegradable, with numerous naturally occurring microorganisms capable of its degradation. nih.govsemanticscholar.org The biodegradation process is typically rapid, with reports of over 90% degradation within 24 hours. nih.govsemanticscholar.org

Role of Alkyl Sulfatase in Initial Degradation

The initial and critical step in the biodegradation of this compound is the enzymatic cleavage of the sulfate ester bond. santos.com This reaction is catalyzed by the enzyme alkyl sulfatase, which hydrolyzes the molecule, liberating inorganic sulfate and the fatty alcohol, 1-dodecanol (B7769020). hibiscuspublisher.comiwaponline.com The activity of alkyl sulfatase is a key factor in the rate of degradation, and bacteria with higher alkyl sulfatase activity are generally more efficient degraders of this surfactant. hibiscuspublisher.com This initial hydrolysis step is crucial as it removes the surfactant properties of the molecule. nih.govsemanticscholar.org

Conversion to Dodecanoic Acid and Beta-Oxidation Pathway

Following the initial hydrolysis, the resulting 1-dodecanol is further metabolized. It is oxidized by alcohol dehydrogenase to form dodecanal, which is then converted to dodecanoic acid (also known as lauric acid). nih.govresearchgate.net This fatty acid then enters the beta-oxidation pathway. hibiscuspublisher.comaocs.org In this metabolic process, the long-chain fatty acid is sequentially broken down, producing acetyl-CoA in each cycle. aocs.org The acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, leading to the eventual mineralization of the original compound to carbon dioxide and water. hibiscuspublisher.comnih.gov

Microbial Degradation by Specific Bacterial Strains (e.g., Pseudomonas sp.)

A variety of microorganisms from both soil and aquatic environments are capable of degrading this compound. hibiscuspublisher.com Among the most extensively studied and efficient degraders are bacteria belonging to the genus Pseudomonas. hibiscuspublisher.comnih.gov Strains such as Pseudomonas aeruginosa and members of the Pseudomonas jessenii subgroup have demonstrated a high capacity for degrading this surfactant, often utilizing it as a sole source of carbon. nih.govnih.govijfmr.com Research has shown that some Pseudomonas strains can decompose 80 to 100% of an initial concentration of 1 g/L in less than 24 hours. nih.gov The efficiency of these bacteria is linked to their production of alkyl sulfatase. hibiscuspublisher.com Other bacterial genera, including Acinetobacter, Bacillus, and Klebsiella, have also been identified as capable of metabolizing this compound. researchgate.net

Kinetics of Degradation by Microorganisms

The biodegradation of this compound is initiated by the enzyme alkyl sulfatase, which catalyzes the hydrolytic cleavage of the sulfate ester bond. This process yields inorganic sulfate and a fatty alcohol (1-dodecanol). The resulting alcohol is then oxidized by alcohol dehydrogenase to 1-dodecanoic acid, which can be utilized by microorganisms as a carbon source via the β-oxidation pathway hibiscuspublisher.com.

The rate of this degradation varies among different microbial species. For instance, studies have demonstrated the capability of Serratia marcescens strain DRY6 to use the compound as a carbon source, achieving nearly complete degradation of concentrations between 0.5 to 1 g/L within 6 to 10 days hibiscuspublisher.com. Growth kinetic studies on this strain showed that the degradation process could be modeled using Haldane substrate inhibition kinetics hibiscuspublisher.com. In another study, Bacillus cereus WAW2 was able to degrade 51.4% of an initial 10 mM concentration over 10 days, while Staphylococcus aureus WAW1 degraded 36.8% under the same conditions hu.edu.jo.

Table 1: Growth Kinetic Parameters for SDS Degradation by Serratia marcescens strain DRY6

Kinetic ParameterValueUnit
Maximum Growth Rate (µmax)0.13h⁻¹
Saturation Constant (Ks)0.707g/L
Inhibition Constant (Ki)11.303g/L

Factors Influencing Biodegradation Rates (e.g., Aerobic Conditions)

Several environmental factors significantly influence the rate at which this compound is biodegraded by microbial populations.

Aerobic Conditions : The availability of oxygen is a critical factor. Aerobic microorganisms require oxygen to efficiently break down organic compounds like this surfactant sparkoncept.com. The biodegradation of this compound is considered to be a rapid process under aerobic conditions industrialchemicals.gov.au. Higher concentrations of dissolved oxygen can also decrease the surfactant's toxicity, further facilitating microbial activity hibiscuspublisher.com.

Microbial Activity : The rate of degradation is directly dependent on the abundance, diversity, and metabolic activity of the microorganisms present in the environment sparkoncept.com. Bacteria with high alkyl sulfatase activity are particularly efficient at degrading the compound hibiscuspublisher.com.

Temperature : Microbial activity is temperature-dependent. Warmer temperatures generally accelerate biodegradation rates, whereas colder conditions can slow or even halt the process sparkoncept.com.

pH : The pH of the environment can affect both the growth of degrading microorganisms and the activity of their enzymes. For example, the bacterium Serratia marcescens strain DRY6 shows optimal growth at a pH of 7.0, with a significant decrease in activity at a pH of 9.5 hibiscuspublisher.com.

Ecotoxicological Studies on Non-Human Organisms

Impact on Aquatic Organisms

Effects on Fish Species

This compound has been shown to be toxic to various fish species, with effects ranging from mortality to sublethal physiological and morphological changes. Acute toxicity is often measured by the 96-hour median lethal concentration (LC50), which is the concentration that is lethal to 50% of the test organisms over a 96-hour period. For the European sea bass (Dicentrarchus labrax), the 96-hour LC50 has been reported as 7.34 mg/L nih.gov. In experiments with juvenile turbot (Scophthalmus maximus), exposure to concentrations of 3, 5, 7, and 10 mg/L resulted in 50% mortality at 384, 190, 12, and 4 hours, respectively .

Sublethal effects have also been documented. In the gilthead sea bream (Sparus aurata), exposure to a concentration range of 0-15 mg/L induced morphological changes in the kidney and spleen . Long-term studies on the fathead minnow (Pimephales promelas) established a 42-day No-Observed-Effect Concentration (NOEC) of ≥ 1.36 mg/L, indicating no adverse effects on growth at this concentration santos.com.

Table 2: Toxicity of this compound to Various Fish Species

SpeciesEndpointConcentration (mg/L)Exposure Time
Dicentrarchus labraxLC507.3496 hours
Scophthalmus maximusLC50104 hours
Pimephales promelasNOEC≥ 1.3642 days
Sparus aurataMorphological Changes0 - 15Not Specified
Toxicity to Mollusk Species

For the marine mussel Perna perna, a 48-hour embryo-larval test determined a No-Observed-Adverse-Effect Level (NOEC) of 0.68 mg/L nih.gov. Exposure to the compound resulted in various larval malformations, including the development of only one shell, protruded mantle, and malformed shells nih.gov.

Table 3: Toxicity of this compound to Various Mollusk Species

SpeciesEndpointConcentrationExposure Time
Leptoxis ampla (Gastropod)EC5026 µg/L96 hours
Somatogyrus sp. (Gastropod)EC501,986 µg/L96 hours
Hamiota perovalis (Unionid)EC506,102 µg/L96 hours
Villosa nebulosa (Unionid)EC5014,469 µg/L96 hours
Perna perna (Mussel)NOEC0.68 mg/L48 hours
Responses of Planarian Species (e.g., Dugesia japonica)

The planarian Dugesia japonica has been utilized as a model organism to study the toxic effects of this compound. The acute toxicity increases with the duration of exposure. nih.govnih.govpeerj.com

Table 4: Acute Toxicity of this compound to Dugesia japonica

Exposure TimeLC50 (mg/L)
24 hours4.29
48 hours3.76
72 hours3.45
96 hours3.20

Beyond mortality, exposure to sublethal concentrations induces significant physiological and genetic stress. The compound has been shown to cause oxidative stress in planarians, indicated by increased activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), as well as higher content of malondialdehyde (MDA), a marker of lipid peroxidation nih.govnih.govpeerj.com.

Genotoxicity has also been observed through Random Amplified Polymorphic DNA (RAPD) analysis. The Genomic Template Stability (GTS) values in planarians decreased with increasing concentrations of the compound and longer exposure times, indicating DNA damage nih.gov. For example, after 5 days of exposure, the GTS value was 58.93% in the 0.5 mg/L treatment group and 48.21% in the 1.0 mg/L group nih.govnih.gov. Furthermore, studies on gene expression revealed that the compound can downregulate genes associated with cell proliferation, differentiation, and DNA repair (such as piwiA, piwiB, PCNA, cyclinB, and RAD51), while upregulating genes related to apoptosis (caspase3) nih.govpeerj.com. During regeneration studies, the development of auricles was found to be more susceptible to the compound's effects than the regeneration of eyespots researchgate.net.

Effects on Microbial Communities

Inhibition of Microbial Activity and Biofilm Formation

This compound (SDS), a widely utilized anionic surfactant, exhibits significant inhibitory effects on microbial activity in various environments. As a broad-spectrum organic fungicide, its mode of action involves altering the permeability of cell membranes, which can lead to the leakage of essential cellular contents. Furthermore, SDS can interfere with crucial enzymatic functions by binding to enzymes, thereby disrupting metabolic processes. nih.gov

Research has demonstrated the effectiveness of SDS in preventing the formation of biofilms, which are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. For instance, studies on Escherichia coli Sar18, a model organism for biofilm research, have established specific concentrations at which SDS inhibits both microbial growth and biofilm formation. The minimum inhibitory concentration (MIC) of SDS for E. coli Sar18 has been reported as 1000 μg/mL, while the minimum biofilm inhibitory concentration (MBIC) is significantly lower at 64 μg/mL. researchgate.net Even at subinhibitory concentrations of 32 μg/mL, SDS has been shown to significantly inhibit biofilm formation by this bacterium. researchgate.net The mechanism behind this inhibition is thought to involve the disruption of bacterial cell-to-cell communication pathways, such as pili and nanotubes, which are essential for aggregation and the initial stages of biofilm development. researchgate.net As a detergent, SDS may also extract or denature bacterial surface proteins required for attachment to surfaces. researchgate.net

The inhibitory action of SDS extends to other types of bacteria as well, such as sulfate-reducing bacteria (SRB), which are often associated with microbial-induced corrosion in industrial settings. In studies investigating the efficacy of SDS against SRB, a clear inhibitory effect on bacterial growth was observed. The inhibitory concentration was found to be 30 parts per million (ppm) for planktonic (free-floating) bacteria, while a higher concentration of 100 ppm was required to inhibit bacteria within established biofilms, highlighting the protective nature of the biofilm matrix. mdpi.com

Table 1: Inhibitory Concentrations of this compound on Various Microorganisms

Microorganism Type of Inhibition Concentration Source
Escherichia coli Sar18 Minimum Inhibitory Concentration (MIC) 1000 μg/mL researchgate.net
Escherichia coli Sar18 Minimum Biofilm Inhibitory Concentration (MBIC) 64 μg/mL researchgate.net
Sulfate-Reducing Bacteria (planktonic) Inhibitory Concentration 30 ppm mdpi.com
Sulfate-Reducing Bacteria (biofilm) Inhibitory Concentration 100 ppm mdpi.com
Alterations in Bacterial Community Structure and Diversity

One of the primary reasons for this alteration is the selective pressure exerted by SDS. The surfactant promotes the proliferation of bacterial species that are capable of tolerating and, in some cases, degrading it. nih.gov This leads to the dominance of these select species, which in turn exacerbates the uneven distribution of species within the community. For example, in lake-terrestrial ecotones, continuous SDS input has resulted in a decrease in the Shannon diversity index, a commonly used measure of species diversity in a community. The Shannon index in these environments was observed to decrease from a range of 5.75–6.53 to 5.14–5.91, representing a reduction of 9.50–10.56%. nih.gov This shift suggests a disruption in the stability of the bacterial community, which can have cascading effects on the ecosystem's functions. nih.gov

Impact on Carbon Cycling in Ecotones

The presence of this compound in ecotones, particularly lake-terrestrial ecotones, has a notable impact on carbon cycling, primarily through its effects on soil microbial biomass. Soil microorganisms are fundamental to nutrient cycling, and their biomass is a key indicator of soil health. Microbial biomass carbon (MBC) represents the amount of carbon held within the cells of microorganisms in the soil.

Studies simulating the long-term effects of low-concentration SDS contamination in these transitional zones have revealed a significant decrease in MBC content. On average, a reduction of 48.64% in MBC has been observed under such stress conditions. mdpi.com This substantial decrease in microbial biomass suggests a reduction in microbial activity, which can weaken the processes of material cycling and energy flow within the ecotone. nih.gov The impairment of these microbially-driven material cycling functions is considered a more severe consequence of long-term, low-concentration SDS pollution compared to short-term exposure. mdpi.comnih.gov

While SDS can act as a carbon source for some microorganisms, its primary effect in the context of long-term exposure in ecotones appears to be the disruption of the existing microbial community and its functions. The damage to microbial-promoted material cycling, including the carbon cycle, underscores the potential for this widely used surfactant to have lasting impacts on the ecological health of sensitive transitional environments. mdpi.comnih.gov

Phytotoxicity to Aquatic Macrophytes

Effects on Chlorophyll Content and Photosynthetic Activity

This compound can exert phytotoxic effects on aquatic macrophytes, impacting their physiological processes, including photosynthesis. The presence of SDS in the growth medium has been shown to affect the chlorophyll content of several aquatic plant species. In some cases, exposure to SDS leads to an initial increase in chlorophyll concentrations at lower levels of contamination, followed by a decrease at higher concentrations. For example, in the filamentous alga Cladophora sp., chlorophyll a, b, and total chlorophyll reached their maximum values at an SDS concentration of 5 mg/L before declining at higher concentrations, with the lowest levels observed at 100 mg/L. researchgate.net

Table 2: Effect of this compound on Chlorophyll Content in Azolla filiculoides after 7 Days

SDS Concentration (ppm) Chlorophyll a (mg/g FW) Chlorophyll b (mg/g FW) Total Chlorophyll (mg/g FW)
0 0.48 0.21 0.69
10 0.45 0.20 0.65
25 0.42 0.19 0.61
50 0.39 0.18 0.57
100 0.35 0.16 0.51

Data adapted from a study on the effects of SDS on aquatic macrophytes. mdpi.com

Accumulation and Removal by Plants

Aquatic macrophytes have demonstrated the capacity to remove and accumulate this compound from contaminated water, suggesting a potential role for these plants in phytoremediation. Several species, including Azolla filiculoides, Lemna minor, Juncus acutus, and Eichhornia crassipes (water hyacinth), have been studied for their ability to take up and store this surfactant.

In comparative studies, Azolla filiculoides has shown a better capacity to remove and accumulate SDS than Lemna minor. mdpi.com The wetland species Juncus acutus has also been identified as a potential hyperaccumulator for SDS, exhibiting considerable translocation and bioaccumulation abilities. nih.gov The application of hydrogen peroxide has been found to enhance the phytoremediation capacity of J. acutus, leading to increased accumulation of SDS in the plant's tissues and a greater reduction of the surfactant in the surrounding culture media. nih.govnih.gov Specifically, pretreatment with hydrogen peroxide increased SDS accumulation in J. acutus tissues by 29.9% and 112.4% at 50 and 100 ppm SDS, respectively. nih.govnih.gov This also resulted in a 33.3% and 27.3% greater decrease in SDS concentration in the culture media at the respective concentrations. nih.govnih.gov

Water hyacinth has also been shown to effectively remove SDS from water, transferring it to both its roots and aerial parts. The plant is also capable of degrading SDS into lower-molecular-weight intermediates. The root system of the water hyacinth is considered the primary site for SDS degradation.

**Table 3: Accumulation and Removal of this compound by *Juncus acutus***

SDS Concentration (ppm) Treatment SDS Accumulation Increase in Tissues (%) SDS Decrease in Media (%)
50 H₂O₂ Pretreatment 29.9 33.3
100 H₂O₂ Pretreatment 112.4 27.3

Data from a study on hydrogen peroxide-assisted phytoremediation. nih.govnih.gov

Molecular and Cellular Ecotoxicological Responses

The ecotoxicity of this compound salt, commonly known as sodium dodecyl sulfate (SDS), at the molecular and cellular level is multifaceted, impacting a range of fundamental biological processes. Its surfactant properties, which make it an effective cleaning agent, also enable it to interact with and disrupt cellular structures and functions in non-target organisms.

Induction of Oxidative Stress (e.g., SOD, CAT, MDA Responses)

Exposure to sodium dodecyl sulfate can lead to a state of oxidative stress in aquatic organisms. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. nih.govnih.gov To counteract the damaging effects of ROS, organisms employ a range of antioxidant defense mechanisms, including enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.gov

Studies on the planarian Dugesia japonica have shown that exposure to SDS at concentrations of 0.5 mg/L and 1.0 mg/L for 1, 3, and 5 days resulted in increased activities of both SOD and CAT. nih.gov Similarly, the Mediterranean mussel (Mytilus galloprovincialis) exposed to SDS concentrations ranging from 0.1 mg/L to 1 mg/L for 18 days exhibited higher activities of SOD and CAT in their hepatopancreas and mantle. nih.gov This elevation in antioxidant enzyme activity is a clear indication of a response to heightened oxidative stress. nih.govnih.gov

Malondialdehyde (MDA) is a product of lipid peroxidation and is often used as an indicator of oxidative damage to cell membranes. In Dugesia japonica, exposure to SDS led to an increase in MDA content, signifying that the induced oxidative stress resulted in lipid peroxidation. nih.gov The toxic effects of SDS have been linked to the induction of oxidative stress and the alteration of cellular ionic balance due to changes in membrane permeability. nih.gov

Table 1: Oxidative Stress Responses to Sodium Dodecyl Sulfate Exposure in Dugesia japonica

ParameterSDS Concentration (mg/L)Exposure Duration (days)Observed EffectSource
Superoxide Dismutase (SOD) Activity0.5 and 1.01, 3, and 5Increased nih.gov
Catalase (CAT) Activity0.5 and 1.01, 3, and 5Increased nih.gov
Malondialdehyde (MDA) Content0.5 and 1.01, 3, and 5Increased nih.gov

Genotoxicity Assessment (e.g., RAPD Analysis, Genomic Template Stability)

The genotoxic potential of sodium dodecyl sulfate, or its ability to damage the genetic material of organisms, has been evaluated using molecular techniques. Random Amplified Polymorphic DNA (RAPD) analysis is a PCR-based method used to detect DNA damage and alterations in the genome. nih.govnih.gov Changes in the RAPD profile, such as the disappearance of bands or the appearance of new ones, can indicate DNA damage and mutations. nih.gov

In a study on the planarian Dugesia japonica, RAPD analysis was employed to assess the genotoxicity of SDS. nih.gov The results were quantified using the Genomic Template Stability (GTS) value, which represents the percentage of unchanged bands in the RAPD profile of treated organisms compared to a control group. A decrease in GTS indicates a higher level of DNA damage.

Exposure of D. japonica to SDS at concentrations of 0.5 mg/L and 1.0 mg/L for 1, 3, and 5 days resulted in a dose- and time-dependent decrease in GTS values. nih.gov For instance, at 1.0 mg/L, the GTS value dropped from 64.29% after 1 day to 48.21% after 5 days, indicating significant genotoxicity. nih.gov These findings suggest that SDS can cause damage to the genomic DNA of aquatic invertebrates. nih.gov

Table 2: Genomic Template Stability (GTS) in Dugesia japonica Following Sodium Dodecyl Sulfate Exposure

SDS Concentration (mg/L)Exposure Duration (days)Genomic Template Stability (%)Source
0.5167.86 nih.gov
364.29 nih.gov
558.93 nih.gov
1.0164.29 nih.gov
360.71 nih.gov
548.21 nih.gov

Effects on Gene Expression (e.g., Apoptosis, Cell Proliferation, DNA Repair)

Sodium dodecyl sulfate can significantly alter gene expression patterns related to critical cellular processes such as apoptosis (programmed cell death), cell proliferation, and DNA repair. nih.gov In Dugesia japonica exposed to 1.0 mg/L of SDS, quantitative PCR (qPCR) analysis revealed changes in the expression of several key genes. nih.gov

The expression of caspase-3, a crucial gene in the execution phase of apoptosis, was found to be upregulated. nih.gov This suggests that SDS exposure can induce programmed cell death in the planarian's cells. Conversely, the expression of genes involved in cell proliferation, differentiation, and DNA repair was downregulated. nih.gov These included piwiA, piwiB, Proliferating Cell Nuclear Antigen (PCNA), cyclinB, and RAD51. nih.gov The downregulation of these genes indicates that SDS can impair the organism's ability to regenerate tissues and repair DNA damage, further contributing to its toxic effects. nih.gov

In the yeast Saccharomyces cerevisiae, a genome-wide screen identified 108 single-gene deletion mutants that were sensitive to SDS. nih.gov These genes were predominantly involved in cellular metabolism, cell cycle and DNA processing, and cellular transport. nih.gov A significant portion of these mutants accumulated higher levels of intracellular ROS under SDS stress, linking gene function in SDS tolerance to the management of oxidative stress. nih.gov

Cell Membrane Permeability Alterations

As a surfactant, one of the primary modes of action of sodium dodecyl sulfate is the disruption of biological membranes. mdpi.commdpi.com Its amphiphilic nature allows it to insert into the lipid bilayer of cell membranes, leading to an increase in permeability and, at higher concentrations, complete cell lysis. mdpi.commdpi.com

Studies on human intestinal epithelial (Caco-2) cells have demonstrated that exposure to SDS causes an immediate and significant decrease in transepithelial electrical resistance, which is a measure of the integrity of the cell layer. nih.gov This was accompanied by an increase in the permeability of the apical cell membranes. nih.gov At a structural level, SDS was shown to shorten the microvilli, create wounds in the apical membrane, and cause the structural separation of tight junctions, which are critical for maintaining the barrier function of epithelial tissues. nih.gov The toxic effects of SDS are often linked to these changes in cellular membrane permeability, which can lead to an altered cellular ionic balance. nih.gov

Interference with Enzyme Activity

Sodium dodecyl sulfate can interfere with the activity of enzymes through various mechanisms, including denaturation and direct inhibition. nih.govmdpi.com Being a potent denaturing agent, SDS can disrupt the non-covalent interactions that maintain the three-dimensional structure of proteins, including enzymes, leading to a loss of their catalytic function. mdpi.comwikipedia.org

A study on a recombinant γ-glutamyltranspeptidase from Bacillus licheniformis showed that SDS acted as a mixed-type inhibitor, reducing the enzyme's catalytic efficiency in a concentration-dependent manner. nih.gov At a concentration of 6 mM, SDS caused approximately 90% inactivation of the enzyme. nih.gov The presence of SDS also significantly decreased the thermal stability of the enzyme. nih.gov Furthermore, SDS was observed to dissociate the heterodimeric enzyme into its subunits, illustrating its ability to disrupt the quaternary structure of proteins. nih.gov

Bioremediation Strategies for Environmental Contamination

Given the widespread use and potential environmental impact of sodium dodecyl sulfate, effective remediation strategies are essential. Bioremediation, which utilizes biological agents such as microorganisms and plants to break down or remove contaminants, is considered a cost-effective and environmentally friendly approach for addressing SDS pollution. hibiscuspublisher.com

Microbial degradation is a key process in the natural attenuation of SDS in the environment. santos.com Numerous bacteria are capable of utilizing SDS as a source of carbon and energy. hibiscuspublisher.comnih.gov The degradation pathway typically begins with the enzymatic cleavage of the sulfate ester bond by an alkylsulfatase, releasing the dodecyl alcohol. This is then further metabolized. Pseudomonas aeruginosa is one bacterial species that has been identified as a suitable candidate for the biodegradation of SDS, demonstrating the ability to degrade 84% of SDS in a laboratory setting after four days. nih.gov The efficiency of microbial degradation is influenced by environmental factors such as temperature, pH, and the availability of other nutrients. hibiscuspublisher.com

Phytoremediation, the use of plants to clean up contaminated environments, is another promising strategy. researchgate.net Aquatic plants like the water hyacinth (Eichhornia crassipes) have been shown to effectively remove SDS from water. researchgate.net The plants can absorb the surfactant and subsequently degrade it into less harmful, low-molecular-weight intermediates through processes like hydrogen abstraction reactions. researchgate.net

Bacterial Remediation Approaches

The remediation of environments contaminated with this compound, commonly known as sodium dodecyl sulfate (SDS), is a significant environmental concern due to its widespread use in detergents and personal care products. Bioremediation, which utilizes microorganisms to break down pollutants, has been identified as an effective approach for SDS removal. Various bacterial species and consortia have demonstrated the ability to degrade SDS, typically using it as a carbon source.

The primary mechanism of bacterial degradation of SDS is initiated by the enzyme alkyl sulfatase. This enzyme catalyzes the hydrolytic cleavage of the ester bond in the SDS molecule, which results in the formation of 1-dodecanol and an inorganic sulfate. Following this initial step, the 1-dodecanol is oxidized by alcohol dehydrogenase to 1-dodecanoic acid. This fatty acid is then metabolized through the β-oxidation pathway, allowing the bacteria to utilize it for growth and energy.

Numerous studies have isolated and identified bacteria with the capacity to degrade SDS. Species from the genus Pseudomonas are frequently cited for their robust degradation capabilities. For instance, Pseudomonas aeruginosa has been shown to effectively degrade SDS, carrying the sdsA gene responsible for producing the alkyl sulfatase enzyme. Other identified genera include Acinetobacter, Klebsiella, Serratia, Enterobacter, Bacillus, Staphylococcus, and Paenibacillus.

Bacterial consortia, or mixed communities of different bacterial species, have often been found to be more effective at degrading SDS than individual strains. A consortium containing Enterobacter gergoviae, Enterobacter cloacae, and Bacillus alvei demonstrated high biodegradation efficiency. Similarly, a co-culture of Acinetobacter calcoaceticus and Klebsiella oxytoca showed a significant growth rate and viability when grown on SDS as the sole carbon source. The synergistic interactions within these consortia can lead to more complete and rapid degradation of the surfactant.

The efficiency of bacterial remediation of SDS is influenced by several environmental factors, including pH, temperature, and the availability of other nutrients. Optimal degradation by a bacterial consortium of E. gergoviae, E. cloacae, and B. alvei was observed at a temperature of 30°C and a pH of 9, achieving 98% and 96% biodegradation, respectively nih.govmdpi.com. The presence of additional carbon and nitrogen sources, such as glucose and casein, has also been shown to enhance the biodegradation process nih.govmdpi.com.

Below are tables summarizing the findings from various studies on the bacterial degradation of this compound.

Table 1: Bacterial Species and Consortia Involved in SDS Degradation

Bacterial Species / Consortium Source of Isolation Key Findings
Pseudomonas aeruginosa Car wash wastewater Degraded 84% of SDS in four days; possesses the sdsA gene for alkyl sulfatase.
Enterobacter gergoviae, Enterobacter cloacae, Bacillus alvei Coastline A consortium of these three was more effective than individual strains.
Acinetobacter calcoaceticus, Klebsiella oxytoca Wastewater treatment plant A co-culture demonstrated a high growth rate (0.26 h⁻¹) on SDS.
Staphylococcus aureus WAW1 Detergent manufacturing plant wastewater Degraded 36.8% of SDS over 10 days.

Table 2: Optimal Conditions for SDS Biodegradation

Bacterial Agent Parameter Optimal Value Biodegradation Efficiency
E. gergoviae, E. cloacae, B. alvei consortium Temperature 30°C 98%
E. gergoviae, E. cloacae, B. alvei consortium pH 9 96%
Pseudomonas aeruginosa Temperature 30°C 98.44% (at 25 mg/L SDS)
Pseudomonas aeruginosa pH 7 and 9 98.44% and 96.36% respectively (at 25 mg/L SDS)
Bacterial Consortium from Volcanic Soil pH 6.5 - 7.5 Maximum growth observed.

Cost-Effectiveness of Bioremediation vs. Physicochemical Methods

When addressing contamination by this compound, the choice of remediation technology is often guided by both its effectiveness and its economic viability. Bioremediation has emerged as a significantly more cost-effective and economical alternative compared to traditional physicochemical methods in many scenarios mdpi.comhibiscuspublisher.com.

In contrast, bioremediation leverages natural biological processes, which can drastically reduce the need for extensive infrastructure and labor . A key advantage is the potential for in-situ application, where the treatment is applied directly to the contaminated site. This eliminates the substantial costs associated with excavating and transporting materials . By utilizing microorganisms that are often naturally present or can be introduced (bioaugmentation), bioremediation minimizes the need for costly chemical additives. The primary operational costs are typically related to monitoring the process and potentially creating optimal conditions for microbial activity, such as adjusting pH or adding nutrients.

Studies have consistently highlighted the economic benefits of bioremediation for treating surfactant-contaminated environments. It is often described as a more economical and effective method than physicochemical approaches for remediating water bodies and soils polluted with SDS hibiscuspublisher.com. The strategy of using bacteria for remediation is preferred because of its cost-effectiveness hibiscuspublisher.com. While the process of bioremediation can sometimes be slower than physicochemical interventions, the significant reduction in capital and operational costs often makes it a more sustainable and financially attractive long-term solution .

Table 3: Comparative Analysis of Remediation Approaches for SDS

Feature Bioremediation Physicochemical Methods
Primary Mechanism Utilizes microorganisms to metabolize the contaminant. Employs physical or chemical processes (e.g., washing, incineration, chemical oxidation).
Site Disruption Minimal, especially for in-situ applications. High, often requires excavation and transport of contaminated media.
Equipment & Labor Reduced need for heavy machinery and extensive labor. Labor-intensive and requires heavy machinery and specialized equipment.
Operational Costs Generally lower, focused on monitoring and optimizing microbial conditions. Higher, due to energy consumption, chemical costs, and material handling.
Sustainability Considered a more sustainable and environmentally friendly approach. Can generate secondary pollutants and has a larger environmental footprint.

Theoretical and Computational Investigations of Dodecyl Hydrogen Sulfate; Sodium Systems

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational studies on SDS, enabling the visualization and analysis of molecular interactions over time. By numerically solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide an atomistic-level description of complex processes. nih.govnih.gov

All-atom MD simulations have been instrumental in elucidating the mechanisms by which SDS induces protein denaturation. nih.gov These simulations can track the spontaneous unfolding of proteins in the presence of SDS, revealing the precise interactions that disrupt the protein's native structure. illinois.eduillinois.edu Studies on proteins like the I27 domain of titin and β-amylase at elevated temperatures show that unfolding occurs on a microsecond timescale. illinois.edu

The process is not random; simulations reveal two primary mechanisms of unfolding initiation:

Direct Insertion: An individual SDS molecule inserts its headgroup between two adjacent β-strands, disrupting the hydrogen bonds that maintain the protein's secondary structure. nih.gov

Hydrophobic Core Disruption: The hydrophobic tails of SDS molecules interact with the hydrophobic core of the protein, leading to its expansion and subsequent unfolding. researchgate.net

Table 1: Key Findings from MD Simulations of SDS-Induced Protein Unfolding

Protein Studied Simulation Conditions Key Unfolding Mechanism Final State Reference
Titin I27 domain 373 K, 120 SDS molecules Insertion between β-strands Wraps around SDS micelles ("necklace-and-beads") illinois.edu
β-amylase 373 K, in presence of SDS Disruption of secondary structure by individual SDS molecules Wraps around SDS micelles illinois.edu
Human Ubiquitin 370 K, in presence of SDS Disruption of first hydration shell, expansion of hydrophobic core Complete unfolding researchgate.net
Bovine β-casein 300 K, 1 mM SDS (below CMC) Conversion of helices into random coils Loss of secondary structure rsc.org
Bovine β-casein 300 K, 10 mM SDS (above CMC) Increased helical content, structural rearrangement More compact conformation rsc.org

MD simulations provide a detailed picture of the interactions between SDS and proteins, which are fundamental to the unfolding process. illinois.edu These computational studies represent every atom in the system, allowing for a microscopic view of binding events that occur in microseconds. illinois.edu

The interactions are influenced by several factors:

Temperature: High temperatures are often used in simulations to accelerate the unfolding process, making computationally expensive, long-timescale events observable. illinois.eduresearchgate.net For instance, simulations at 370 K showed that SDS molecules disrupt the hydration shell and expand the hydrophobic core of human ubiquitin, leading to its complete unfolding, a process not observed at 300 K. researchgate.net

Concentration: The concentration of SDS relative to its critical micelle concentration (CMC) plays a dual role. Below the CMC, SDS monomers can induce a loss of secondary structure. rsc.org Above the CMC, the formation of micelles leads to a more significant and compact structural rearrangement of the protein. rsc.org

Protein Charge: The net charge of the protein influences the diffusion and binding of anionic SDS molecules. nih.gov For Bovine Serum Albumin (BSA), which is negatively charged at neutral pH, electrostatic repulsion moderates the interaction, while for the positively charged Hen Egg-White Lysozyme (LYZ), attractive forces dominate, leading to different denaturation outcomes at various SDS concentrations. nih.gov

Simulations have also been used to study the formation of the SDS-protein complex itself. Starting from a random distribution of SDS molecules around a protein, simulations show the aggregation of SDS into clusters which then form a complete micelle around the protein. nih.gov

Table 2: Influence of System Parameters on SDS-Protein Interactions in MD Simulations

Protein Parameter Varied Observation Conclusion Reference
Bovine Serum Albumin (BSA) SDS Concentration (0.01M - 1M) Helicity increased at 0.01-0.1M SDS, but decreased at 1M. SDS diffusion decreased with concentration. Protective effect at lower concentrations due to electrostatic repulsion. nih.gov
Hen Egg-White Lysozyme (LYZ) SDS Concentration (0.01M - 1M) Loss of helices increased with SDS concentration. SDS diffusion increased with concentration. No protective effect due to electrostatic attraction. nih.gov
Human Ubiquitin Temperature (300 K vs 370 K) Native-like structure retained at 300 K. Complete unfolding at 370 K. Both SDS and high temperature are required for complete unfolding. researchgate.net

Modeling of Interfacial Phenomena

Computational models are crucial for understanding the behavior of SDS at interfaces, which governs its function in emulsification and colloid stabilization.

SDS is a powerful emulsifying agent, and theoretical models help explain its effectiveness. researchgate.netijisrt.com The primary mechanism is the reduction of interfacial tension between oil and water. acs.org By adsorbing at the oil-water interface, SDS molecules orient their hydrophobic tails towards the oil phase and their hydrophilic sulfate (B86663) heads towards the water phase, forming a monolayer that lowers the energetic cost of creating the interface. imperfectpharmacy.in

Molecular dynamics simulations of oil droplets in water with SDS show that SDS can stabilize emulsions. nih.gov However, the effect is complex. For nanoscopic oil droplets, the interfacial tension is only slightly reduced by SDS, in contrast to the significant reduction seen at a planar oil-water interface. epfl.ch This suggests that the curvature of the interface plays a significant role. Theoretical models also indicate that as oil is added to an SDS solution, the critical micelle concentration increases, because oil droplets get emulsified within the hydrophobic cores of the micelles, increasing their size. researchgate.netijisrt.com

The Derjaguin-Landau-Verwey-Overbeek (DLVO) theory is a fundamental framework for explaining the stability of colloidal dispersions, such as particles or droplets stabilized by SDS in water. wikipedia.orgcolloid.ch The theory considers the total interaction energy between two approaching particles as the sum of two main forces: attractive van der Waals forces and repulsive electrostatic forces arising from the overlap of their electrical double layers. fiveable.meslideshare.net

In an SDS-stabilized system, the anionic sulfate headgroups create a negative surface charge on the colloidal particles. This attracts a layer of counterions (Na+) from the solution, forming an electrical double layer. According to DLVO theory, the repulsion from the overlap of these double layers creates an energy barrier that prevents particles from aggregating. colloid.ch

However, classical DLVO theory has limitations and sometimes fails to fully describe experimental observations for SDS-stabilized systems. wikipedia.orgnih.gov For instance, studies on foam films stabilized by SDS show discrepancies between surface charge densities predicted by DLVO theory and those measured experimentally. nih.gov These results suggest that other interactions, known as non-DLVO forces like hydration forces or specific ion binding, which are not accounted for in the classical theory, play a significant role. fiveable.menih.gov

Computational Studies on Adsorption Mechanisms

Computational studies, particularly MD simulations, have provided detailed insights into the adsorption of SDS onto various surfaces. The mechanism and resulting structure of the adsorbed layer are highly dependent on the nature of the surface and the concentration of SDS. amolf.nl

On solid surfaces, the orientation of the substrate's crystal lattice is a key determinant of the adsorbed structure. nih.gov For example, MD simulations of SDS on different crystallographic faces of titanium dioxide (rutile) showed distinct aggregation patterns:

On the (100) surface, SDS molecules formed a hemicylindrical structure. nih.govresearchgate.net

On the (110) surface, they formed a hemisphere-like aggregate. nih.govresearchgate.net

On the (001) surface, the molecules formed layers parallel to the surface. nih.gov

The charge of the surface is also critical. On positively charged surfaces, the anionic SDS headgroups are attracted to the surface. nih.gov However, the adsorption process can be complex. A proposed model for SDS adsorption on positively charged surfaces suggests that at low concentrations, a monolayer forms with headgroups oriented towards the substrate. As concentration increases towards the CMC, a second layer may form with the headgroups of the outer layer pointing towards the bulk solution. nih.gov

Studies on the adsorption of SDS on aluminum surfaces have shown that it forms a weaker, more permeable outer-sphere complex compared to other surfactants like sodium dodecyl phosphate, which has implications for corrosion protection. acs.org

Table 3: Summary of Computational Findings on SDS Adsorption Mechanisms

Surface Studied Computational Method Key Findings on Adsorption Structure Reference
Titanium Dioxide (rutile) (100) Molecular Dynamics Surfactant molecules form a hemicylinder structure. nih.govresearchgate.net
Titanium Dioxide (rutile) (110) Molecular Dynamics Surfactant molecules attach to form a hemisphere-like structure. nih.govresearchgate.net
Silicon Dioxide (SiO₂) Molecular Dynamics A water layer adsorbs first, followed by SDS forming a semi-spherical micelle on the water layer. researchgate.net
Positively Charged Films Vibrational Sum-Frequency-Generation (SFG) Spectroscopy & Surface Plasmon Resonance (SPR) Monolayer forms with two headgroup orientations (towards substrate and towards solution) depending on concentration. nih.gov
Aluminum (Al) Quantum Chemical Calculations (implied) Forms a weaker, less protective outer-sphere complex compared to sodium dodecyl phosphate. acs.org

Structure-Activity Relationship Modeling for Dodecyl Hydrogen Sulfate; Sodium

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. wikipedia.org These models establish a mathematical relationship between numerical representations of a molecule's structure, known as molecular descriptors, and a specific activity or property. wikipedia.org For this compound, also known as sodium dodecyl sulfate (SDS), QSAR and other computational methods are employed to understand and predict its behavior in various systems, from industrial applications to environmental impact.

Structure-Activity Relationship (SAR) and QSAR studies for surfactants like SDS are crucial for assessing environmental risk, understanding toxicity mechanisms, and guiding the development of new products. researchgate.net These models can predict properties such as aquatic toxicity, micelle formation, and interactions with biological molecules. researchgate.netnih.gov The general form of a QSAR model can be expressed as:

Activity = f (molecular descriptors) + error wikipedia.org

The development of these models involves selecting a dataset of compounds with known activities, calculating relevant molecular descriptors, creating a mathematical model using statistical methods, and validating the model's predictive power. wikipedia.orgnih.gov

Predictive Modeling of Aquatic Toxicity

A primary application of QSAR for SDS and other alkyl sulfates is the prediction of their acute aquatic toxicity. researchgate.net These models are vital for environmental risk assessment as they can estimate the potential harm to aquatic organisms without extensive animal testing. nih.govnih.gov

Researchers have developed QSAR equations to predict the toxicity of anionic and nonionic surfactants, including SDS, to various aquatic species. researchgate.net A key descriptor frequently used in these models is the logarithm of the octanol-water partition coefficient (log P), which quantifies a compound's hydrophobicity. researchgate.netacs.org For surfactants, an increase in the hydrophobic character, such as a longer alkyl chain, often correlates with increased toxicity. acs.org

Studies on mixed surfactant systems containing SDS have shown that their combined toxicity can be predicted using QSAR models, often indicating that the surfactants act via a polar narcotic mechanism. researchgate.net The toxicity endpoint is typically expressed as pEC50, which is the negative logarithm of the concentration that causes a 50% effect on the test population. researchgate.net

Acute Aquatic Toxicity Data for this compound (SDS)
OrganismExposure TimeEndpoint (LC50)Reference
Dugesia japonica (Planarian)24 h4.29 mg/L nih.gov
Dugesia japonica (Planarian)48 h3.76 mg/L nih.gov
Dugesia japonica (Planarian)72 h3.45 mg/L nih.gov
Dugesia japonica (Planarian)96 h3.20 mg/L nih.gov

The data shows that the acute toxicity of SDS to the planarian Dugesia japonica increases with longer exposure times, as indicated by the decreasing LC50 values. nih.gov Such experimental data is fundamental for building and validating robust QSAR models.

Computational and Molecular Dynamics Studies

Beyond statistical QSAR models, molecular dynamics (MD) simulations provide a detailed, atomistic view of SDS behavior, which helps in understanding the structural basis of its activity. nih.govnih.gov These simulations model the interactions of SDS molecules with each other, with water, and with other molecules or surfaces over time. acs.org

Key findings from computational studies include:

Micelle Formation: MD simulations have been used to study the self-assembly of SDS molecules into micelles in aqueous solutions. nih.govua.pt These studies show that factors like SDS concentration can influence the size and shape of the micelles, shifting them from spherical to cylindrical structures, which in turn can affect their interaction with proteins. nih.gov

Interaction with Surfaces: Simulations have revealed how SDS molecules adsorb onto various surfaces, such as titanium dioxide (TiO2) and mica. nih.govresearchgate.net On a TiO2 (100) surface, SDS molecules were observed to form a hemicylinder structure, while on a (110) surface, they formed a hemisphere-like aggregate. nih.gov This behavior is critical for applications like detergency and formulation processes. dntb.gov.ua

Protein-Surfactant Interactions: Computational studies have investigated the molecular basis of SDS's effect on protein structure. For instance, simulations of human ubiquitin in the presence of SDS showed that at high concentrations and temperatures, the surfactant can cause the protein to unfold into a random coil. nih.gov SDS molecules achieve this by disrupting the protein's hydrophobic core. nih.gov

Key Molecular Descriptors in QSAR Models for Surfactants
Descriptor TypeSpecific Descriptor ExampleRelevance to Activity/PropertyReference
Hydrophobicitylog P (Octanol/Water Partition Coefficient)Predicts partitioning behavior and is often correlated with aquatic toxicity. researchgate.netacs.org
ElectronicPartial Atomic ChargesInfluences electrostatic interactions, affecting protein binding and micelle stability. nih.gov
ConstitutionalMolecular WeightBasic property correlated with size and often used in baseline toxicity models. nih.gov
TopologicalConnectivity IndicesDescribes the branching and connectivity of the molecular structure. researchgate.net
Quantum-ChemicalHeat of FormationRelates to the molecule's stability and reactivity. nih.gov

The integration of QSAR modeling with molecular dynamics simulations provides a powerful, multi-scale approach to understanding the structure-activity relationships of this compound. While QSAR models offer predictive capabilities for specific endpoints like toxicity, MD simulations provide the fundamental insights into the molecular interactions that drive these observable activities. researchgate.netua.pt

Q & A

Q. What experimental methods are recommended for determining the critical micelle concentration (CMC) of sodium dodecyl sulfate (SDS) in aqueous solutions?

Conductivity measurements coupled with mass action thermodynamics and Debye-Hückel-Onsager theory are widely used to estimate CMC, counterion binding (β), and aggregation numbers. A systematic approach involves titrating SDS into water while monitoring conductivity, followed by fitting data to thermodynamic models to identify the inflection point (CMC) . Activity measurements via ion-exchange membrane EMF and pNa electrodes can also validate micellization parameters by directly quantifying surfactant and counterion activities .

Q. How is SDS utilized in protein denaturation for proteomics workflows?

SDS disrupts non-covalent interactions in proteins by binding to hydrophobic regions, imparting a uniform negative charge. For LC-MS proteomics, a method involves boiling samples in 2% SDS (w/v) to solubilize proteins, followed by dilution with urea or detergent-compatible buffers to reduce SDS concentration below 0.1% before tryptic digestion. This balances denaturation efficiency with MS compatibility .

Q. What is the standardized protocol for preparing SDS-containing dissolution media in pharmacopeial testing?

For USP dissolution testing, prepare 0.04 M sodium phosphate buffer (pH 6.8) with 2% SDS by dissolving 6.0 g NaH₂PO₄ in 800 mL H₂O, adjusting to pH 6.8 with NaOH, adding 20 g SDS, and diluting to 1 L. Use Apparatus 1 (basket) at 75 rpm, with sampling times tailored to dosage strength (e.g., 1, 5, 12 h for 100 mg tablets) .

Q. How do researchers calculate the molecular weight of SDS for stoichiometric accuracy?

The molecular weight (288.38 g/mol) is derived by summing atomic weights: 12 carbons (12 × 12.01), 25 hydrogens (25 × 1.008), 1 sodium (22.99), 1 sulfur (32.07), and 4 oxygens (4 × 16.00). Cross-validate using mass spectrometry or titration against certified reference materials .

Advanced Research Questions

Q. How can contradictions in micellization data from conductivity vs. activity measurements be resolved?

Discrepancies arise from model assumptions: Conductivity methods (e.g., ) assume ideal micelle formation, while activity-based approaches ( ) account for non-ideal interactions. To reconcile data, combine both methods. For example, conductivity identifies CMC, while EMF measurements validate counterion binding (β) and Gibbs adsorption isotherms. Surface tension data (Wilhelmy method) further refine micelle stability under varying salinity .

Q. What methodological considerations are critical for optimizing SDS-assisted samarium (Sm³⁺) extraction in acidic/alkaline media?

SDS forms charged micelles that solvate Sm³⁺ via electrostatic interactions. At pH 2.5–7.0, use 0.1–0.5% SDS in isooctanol/water systems. Monitor distribution coefficients (290–430) via ICP-MS, adjusting pH with NaOH/HCl to maximize Sm³⁺-SDS complexation. Note that high salinity (>0.1 M NaCl) disrupts micelles, reducing extraction efficiency .

Q. How do SDS contamination artifacts affect proteomics data, and how can they be mitigated?

Residual SDS (>0.1%) ionizes poorly in LC-MS, suppressing peptide signals. Implement post-lysis cleanup: (1) Filter-aided sample preparation (FASP) with 30 kDa filters to remove SDS, (2) Protein precipitation with acetone/TCA, or (3) Phase separation using chloroform/methanol. Validate purity via SDS-PAGE/Coomassie staining .

Q. What advanced synthetic routes improve SDS purity for trace-metal-sensitive applications?

Lab-scale synthesis via sulfamic acid (NH₂SO₃H) reduces sulfate byproducts. React 1-dodecanol with sulfamic acid at 105°C for 2 h, neutralize with NaOH, and recrystallize from ethanol/water (3:1). Characterize purity via NMR (absence of δ 1.25–1.35 ppm hydroxyl peaks) and ICP-MS (metal content <1 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.